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Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Bromo-5-(morpholino)thiophene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(morpholino)thiophene For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Heterocyclic Building Block 2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(morpholino)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building Block

2-Bromo-5-(morpholino)thiophene is a substituted heterocyclic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. As a member of the thiophene family, it belongs to a class of molecules renowned for their wide-ranging pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The unique structural combination of a reactive brominated thiophene core and a saturated morpholine ring makes this compound a versatile scaffold for the synthesis of novel therapeutic agents.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-Bromo-5-(morpholino)thiophene, offering field-proven insights and detailed experimental protocols. The narrative is designed to explain the causality behind experimental choices, ensuring a self-validating system of protocols for researchers and drug development professionals. A notable application of the morpholino-thiophene scaffold is in the development of novel inhibitors against Mycobacterium tuberculosis, highlighting its potential in addressing urgent global health challenges.[5][6][7]

Section 1: Core Molecular and Physicochemical Profile

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of 2-Bromo-5-(morpholino)thiophene are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
CAS Number 1622843-39-3[8]
Molecular Formula C₈H₁₀BrNOS[8]
Molecular Weight 248.14 g/mol [8]
Appearance Not specified; likely a solid or oil.
Purity ≥98% (as commercially available)[8]
Storage Sealed in dry, 2-8°C[8]
Topological Polar Surface Area (TPSA) 12.47 Ų[8]
LogP (calculated) 2.3472[8]
Hydrogen Bond Acceptors 3[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 1[8]

These computed properties suggest that 2-Bromo-5-(morpholino)thiophene possesses favorable characteristics for drug development, including a LogP value within the range typical for orally bioavailable drugs and a low TPSA, which is often correlated with good cell membrane permeability.

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes to substituted morpholino-thiophenes exist, a common and effective method involves the direct nucleophilic substitution of a di-substituted thiophene with morpholine. A plausible and efficient workflow is outlined below. The choice of a palladium-catalyzed Buchwald-Hartwig amination is a standard and high-yielding method for forming aryl-nitrogen bonds.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Reaction cluster_3 Step 4: Product & Purification A 2,5-Dibromothiophene D Buchwald-Hartwig Amination A->D B Morpholine B->D C Palladium Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) C->D Catalyzes reaction F Workup & Column Chromatography D->F E 2-Bromo-5-(morpholino)thiophene F->E

Caption: Synthetic workflow for 2-Bromo-5-(morpholino)thiophene.

Chemical Reactivity and Strategic Importance

The reactivity of 2-Bromo-5-(morpholino)thiophene is dominated by the carbon-bromine bond on the thiophene ring. This site is primed for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This synthetic handle is of paramount importance in drug discovery, as it allows for the systematic and efficient generation of a library of analogues. By varying the coupling partner, researchers can explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. The electron-donating nature of the morpholino group via its nitrogen atom activates the thiophene ring, potentially influencing the regioselectivity of further electrophilic substitution reactions.

Section 3: Spectroscopic Characterization Protocols

Accurate structural elucidation is critical. The following sections provide detailed, self-validating protocols for the spectroscopic characterization of 2-Bromo-5-(morpholino)thiophene, based on standard methodologies for analogous compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

3.1.1 Predicted ¹H and ¹³C NMR Data

  • ¹H NMR: The thiophene protons are expected to appear as two doublets in the aromatic region (approx. 6.0-7.0 ppm) with a characteristic coupling constant (~3-4 Hz). The morpholine protons will appear as two distinct triplets (or multiplets) in the aliphatic region, corresponding to the protons adjacent to the nitrogen (downfield, ~3.2-3.5 ppm) and the protons adjacent to the oxygen (upfield, ~3.7-3.9 ppm).

  • ¹³C NMR: Four distinct signals are expected for the thiophene ring carbons, with the carbon bearing the bromine atom being the most downfield. The morpholine carbons will show two signals in the aliphatic region.

3.1.2 Experimental Protocol

  • Sample Preparation: Accurately weigh 10-15 mg of 2-Bromo-5-(morpholino)thiophene and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a standard probe temperature (e.g., 25°C).

    • Employ a standard single-pulse experiment (e.g., 'zg30').

    • Set the spectral width to encompass a range of -1 to 10 ppm.

    • Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

3.2.1 Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100Weak=C-H stretch (Thiophene ring)
2960 - 2850Medium-StrongC-H stretch (Morpholine ring)
~1550 - 1450MediumC=C stretch (Thiophene ring)
~1250StrongC-N stretch (Aryl-N)
~1115StrongC-O-C stretch (Morpholine ether)
~810StrongC-H out-of-plane bend (2,5-disubstituted thiophene)
~650MediumC-Br stretch

Data is inferred from spectra of analogous 2,5-disubstituted thiophenes and morpholine-containing compounds.[10]

3.2.2 Experimental Protocol

  • Sample Preparation: As the physical state is not specified, prepare the sample accordingly.

    • If Solid: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • If Liquid/Oil: Prepare a thin film by placing a small drop of the neat liquid between two salt (KBr or NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, record a background spectrum of the empty sample holder (or clean salt plates/KBr pellet). This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal quality. The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.

3.3.1 Predicted Mass Spectrum Data

m/z ValueRelative IntensityAssignment
247/249High[M]⁺ (Molecular ion peak with characteristic ~1:1 ratio for bromine isotopes ⁷⁹Br/⁸¹Br)
168Medium[M - Br]⁺ (Loss of bromine radical)
191/193Medium[M - C₄H₈O]⁺ (Loss of morpholine fragment)
86High[C₄H₈NO]⁺ (Morpholine cation)

Prediction based on common fragmentation patterns of brominated aromatic compounds and amines.[9][11]

3.3.2 Experimental Protocol

  • Sample Introduction: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile). Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument, typically via direct infusion or after separation on a liquid chromatography (LC) system.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the morpholine nitrogen is readily protonated. This is a soft ionization technique that will likely keep the molecular ion intact.

  • Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer is ideal.

  • Data Acquisition:

    • Acquire data over a mass-to-charge (m/z) range of approximately 50 to 500 amu.

    • The high-resolution capability of the instrument will allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₈H₁₀BrNOS).

Section 4: Applications and Future Directions

The morpholino-thiophene scaffold is a validated starting point for drug discovery. Research has identified compounds from this class as potent inhibitors of QcrB, a subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, which is essential for the bacterium's respiratory chain.[5][7] This discovery opens a promising avenue for developing new anti-tubercular agents with a novel mechanism of action, which is critical in the fight against multidrug-resistant TB strains.

The synthetic tractability of 2-Bromo-5-(morpholino)thiophene allows for its use as a core building block in combinatorial chemistry to generate diverse molecular libraries. Future research will likely focus on expanding the SAR around this scaffold to develop candidates with improved efficacy, reduced cytotoxicity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

G A 2-Bromo-5-(morpholino)thiophene (Core Scaffold) C Cross-Coupling Reactions (Suzuki, Stille, etc.) A->C B Medicinal Chemistry (Lead Generation) B->C D Diverse Analogue Library C->D Generates E Structure-Activity Relationship (SAR) Studies D->E F Optimized Lead Compounds E->F Identifies G Anti-Tuberculosis Agents (Targeting QcrB) F->G Potential as

Caption: Role of the scaffold in drug discovery workflow.

Conclusion

2-Bromo-5-(morpholino)thiophene is more than a simple chemical reagent; it is a strategically important building block for the development of next-generation therapeutics. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an invaluable tool for medicinal chemists. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this and related heterocyclic scaffolds in their scientific endeavors.

References

  • Cleghorn, L. A., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry, 61(15), 6592–6608. [Link]

  • Cleghorn, L. A., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. ACS Publications. [Link]

  • Al-Ostath, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5489. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]

  • Thiophene, 2-bromo-. NIST WebBook. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. WCAIR - University of Dundee. [Link]

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Exploratory

An In-depth Technical Guide to 2-Bromo-5-(morpholino)thiophene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-5-(morpholino)thiophene, a heterocyclic compound of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Bromo-5-(morpholino)thiophene, a heterocyclic compound of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, synthesis protocols, spectroscopic properties, reactivity, and notable applications of this molecule, with a particular focus on its role as a potential anti-tuberculosis agent.

Core Chemical Identity

2-Bromo-5-(morpholino)thiophene is a disubstituted thiophene ring system. The presence of a bromine atom at the 2-position and a morpholino group at the 5-position imparts specific chemical properties that are crucial for its reactivity and biological activity.

IdentifierValueSource
CAS Number 1622843-39-3[1]
Molecular Formula C₈H₁₀BrNOS[1]
Molecular Weight 248.14 g/mol [1]
IUPAC Name 4-(5-bromothiophen-2-yl)morpholineInferred from Structure
Canonical SMILES BrC1=CC=C(S1)N1CCOCC1[1]
InChI Key Not readily available

Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-5-(morpholino)thiophene and its analogs has been a key focus in the development of novel therapeutic agents. A notable synthetic route has been described in the context of identifying novel inhibitors of Mycobacterium tuberculosis.[2][3]

Retrosynthetic Analysis and Strategy

The synthesis of the morpholino-thiophene (MOT) scaffold can be approached through various strategies. One effective method involves the early introduction of the morpholine moiety onto a thiophene precursor, followed by subsequent functionalization. However, challenges such as the formation of undesired isomers can arise.[2][3] A more robust approach involves a multi-step sequence that strategically builds the molecule to ensure correct regiochemistry.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the synthetic route for related morpholino-thiophenes and represents a plausible pathway for the synthesis of 2-Bromo-5-(morpholino)thiophene.[2][3]

Step 1: Amide Formation

  • Dissolve the starting acyl chloride in an appropriate solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with water and brine, followed by drying over sodium sulfate and concentration under reduced pressure to yield the amide.

Step 2: Thioamide Formation

  • To the amide from the previous step, add Lawesson's reagent.

  • Heat the reaction mixture, for example, to 100 °C, and monitor for the formation of the thioamide.

  • Upon completion, purify the product using column chromatography.

Step 3: Thiophene Ring Formation

  • React the thioamide with a suitable 2-haloketone or a related electrophile to construct the thiophene ring. This is a variation of the Gewald reaction, a common method for synthesizing substituted thiophenes.[4]

  • The choice of reagents and conditions will dictate the final substitution pattern on the thiophene ring.

Step 4: Bromination

  • The final bromination step can be achieved using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or acetic acid. The electron-donating nature of the morpholino group will direct the bromination to the adjacent 5-position if starting from a 2-morpholino thiophene.

Synthesis_Workflow Acyl_Chloride Acyl Chloride Amide Amide Acyl_Chloride->Amide DCM, 0°C to rt Morpholine Morpholine Morpholine->Amide Thioamide Thioamide Amide->Thioamide Heat Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thioamide Thiophene_Ring Substituted Thiophene Thioamide->Thiophene_Ring Gewald-type reaction Haloketone 2-Haloketone Haloketone->Thiophene_Ring Final_Product 2-Bromo-5-(morpholino)thiophene Thiophene_Ring->Final_Product Bromination NBS NBS NBS->Final_Product

Caption: A generalized synthetic workflow for 2-Bromo-5-(morpholino)thiophene.

Spectroscopic Characterization

Detailed experimental spectra for 2-Bromo-5-(morpholino)thiophene are not widely available in the public domain. However, based on the known spectral data of analogous compounds like 2-bromothiophene and other substituted thiophenes, a predicted spectroscopic profile can be outlined.[5][6][7]

¹H NMR Spectroscopy (Predicted)
  • Thiophene Protons: Two doublets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

  • Morpholine Protons: Two multiplets are expected in the aliphatic region, corresponding to the -CH₂-N- (typically δ 3.0-3.5 ppm) and -CH₂-O- (typically δ 3.7-4.0 ppm) protons of the morpholine ring.

¹³C NMR Spectroscopy (Predicted)
  • Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the nitrogen of the morpholine ring also showing a characteristic shift.

  • Morpholine Carbons: Two signals are expected for the morpholine carbons.

Infrared (IR) Spectroscopy (Predicted)
  • C-H stretching (aromatic): Peaks around 3100 cm⁻¹.

  • C-H stretching (aliphatic): Peaks around 2850-2950 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

  • C-N stretching: A peak around 1250-1350 cm⁻¹.

  • C-O-C stretching: A strong peak in the 1000-1150 cm⁻¹ region.

  • C-Br stretching: A peak in the lower frequency region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Utility

The reactivity of 2-Bromo-5-(morpholino)thiophene is governed by the electronic properties of the thiophene ring and the influence of its substituents.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 2-position is susceptible to nucleophilic displacement, particularly when the thiophene ring is activated by electron-withdrawing groups. However, the electron-donating morpholino group at the 5-position may deactivate the ring towards this type of reaction.

  • Metal-Halogen Exchange: The C-Br bond can undergo metal-halogen exchange, for example, with organolithium reagents, to form a lithiated thiophene intermediate. This intermediate can then be reacted with various electrophiles to introduce new functional groups at the 2-position.

  • Cross-Coupling Reactions: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[8][9] This allows for the formation of C-C bonds and the synthesis of more complex molecules. The electron-rich nature of the morpholino-substituted thiophene ring generally makes it a good substrate for these transformations.

Reactivity_Diagram Main 2-Bromo-5-(morpholino)thiophene Product_SnAr Substitution Product Main->Product_SnAr Nu- substitution Lithium_Intermediate 2-Lithio-5-(morpholino)thiophene Main->Lithium_Intermediate Metal-Halogen Exchange Product_Suzuki 2-Aryl-5-(morpholino)thiophene Main->Product_Suzuki Suzuki Coupling Nu Nucleophile Nu->Product_SnAr BuLi n-BuLi BuLi->Lithium_Intermediate Product_Electrophile 2-E-5-(morpholino)thiophene Lithium_Intermediate->Product_Electrophile Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product_Electrophile Pd_Catalyst Pd Catalyst, Boronic Acid Pd_Catalyst->Product_Suzuki

Caption: Key reaction pathways for 2-Bromo-5-(morpholino)thiophene.

Applications in Drug Discovery

The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10][11][12] The morpholino-thiophene core, in particular, has emerged as a promising pharmacophore in the search for new anti-infective agents.

Anti-Tuberculosis Activity

A significant application of 2-Bromo-5-(morpholino)thiophene and its derivatives is in the development of novel treatments for tuberculosis (TB).[2][13] Phenotypic screening of compound libraries against Mycobacterium tuberculosis identified the morpholino-thiophene (MOT) series as potent inhibitors.[2]

  • Mechanism of Action: Mode-of-action studies suggest that the MOT scaffold targets QcrB, a subunit of the menaquinol cytochrome c oxidoreductase.[2][13] This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is essential for oxygen-dependent respiration in M. tuberculosis.[2] By inhibiting this crucial respiratory pathway, these compounds effectively kill the bacteria.

  • Structure-Activity Relationship (SAR): Studies have shown that the morpholine moiety is crucial for activity, as its replacement with other groups often leads to a loss of potency.[2] The thiophene core also plays a vital role, although bioisosteric replacements with phenyl or pyridyl rings have been explored with some success.[2] The bromo-substituent can serve as a handle for further chemical modification to optimize the compound's properties.

Drug_Discovery_Workflow Screening Phenotypic Screening of Compound Library Hit_ID Hit Identification: Morpholino-Thiophene (MOT) Series Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Target_ID Target Identification Hit_ID->Target_ID Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo QcrB QcrB Inhibition Target_ID->QcrB

Caption: Drug discovery workflow for morpholino-thiophene anti-TB agents.

Safety and Handling

  • Potential Hazards (Inferred):

    • Harmful if swallowed, in contact with skin, or if inhaled.[14][15]

    • May cause skin and eye irritation.[15]

    • May cause respiratory irritation.[15]

  • Recommended Precautions:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

2-Bromo-5-(morpholino)thiophene is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its synthesis, while requiring careful planning, is achievable through established organic chemistry methods. The true potential of this compound lies in its demonstrated anti-tuberculosis activity, providing a promising starting point for the development of new drugs to combat this global health threat. Further research into the spectroscopic properties, reactivity, and biological activity of this and related compounds is warranted to fully exploit their therapeutic potential.

References

  • Cleghorn, L. A. T., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry, 61(15), 6592–6608. [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(11), 3363. [Link]

  • Cleghorn, L. A. T., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. WCAIR, University of Dundee. [Link]

  • Cleghorn, L. A. T., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry, 61(15), 6592–6608. [Link]

  • Kumar, D., & Kumar, N. (2020). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Current Organic Chemistry, 24(16), 1834-1853. [Link]

  • Consiglio, G., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2, (5), 625-630. [Link]

  • Ahmed, R., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(7), 856. [Link]

  • Isloor, A. M., et al. (2014). Synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. Connect Journals, 12(1), 1-8. [Link]

  • Iannitelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4333–4353. [Link]

  • Kumar, A., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 34-47. [Link]

  • Asghar, M. N., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(13), 3043. [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 17(6), 1-8. [Link]

  • Asghar, M. N., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022, 1-13. [Link]

  • Cagan, M., & Behul, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • CN103819449A. (2014). Preparation method for 2-bromothiophene.
  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-5-chlorothiophene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Determination of Melting and Boiling Points for Novel Thiophene Derivatives: The Case of 2-Bromo-5-(morpholino)thiophene

Abstract The accurate determination of fundamental physical properties is a cornerstone of chemical and pharmaceutical research. For novel compounds such as 2-Bromo-5-(morpholino)thiophene, a substituted thiophene with p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate determination of fundamental physical properties is a cornerstone of chemical and pharmaceutical research. For novel compounds such as 2-Bromo-5-(morpholino)thiophene, a substituted thiophene with potential applications in drug discovery, the melting and boiling points are critical parameters that inform on purity, stability, and processing conditions. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the precise measurement of these properties, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Significance of Thermal Transitions in Drug Development

In the landscape of drug development, the melting point (m.p.) and boiling point (b.p.) are far more than simple physical constants. They are integral to the characterization and quality control of active pharmaceutical ingredients (APIs).[1][2] A sharp melting point range, typically spanning 0.5-1.0°C, is a strong indicator of a pure crystalline compound, whereas a broad melting range often suggests the presence of impurities.[3][4][5] This phenomenon, known as melting point depression, is a direct application of colligative properties and serves as a rapid and cost-effective initial assessment of sample purity.[6]

Furthermore, the melting point provides insights into the crystalline lattice energy of a compound, which can influence its solubility and bioavailability—key factors in drug efficacy.[7] For instance, lower melting compounds often exhibit better absorption characteristics.[7] The boiling point, particularly for compounds that are liquid at or near ambient temperatures, is crucial for purification processes such as distillation and for understanding a compound's volatility. For high molecular weight or heat-sensitive compounds, which is often the case for complex heterocyclic molecules, determination of the boiling point under reduced pressure is essential to prevent decomposition.[8][9][10]

Given that 2-Bromo-5-(morpholino)thiophene is a novel compound, its precise melting and boiling points are not yet established in the literature. Therefore, the following sections will provide detailed, field-proven protocols for their experimental determination.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[4] For a pure crystalline solid, this transition occurs over a narrow temperature range.

Capillary-Based Methods

Capillary-based methods are the most common techniques for routine melting point determination due to their simplicity and small sample requirement.[2]

This method utilizes a heated metal block with a built-in thermometer and a viewing lens to observe the melting process.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 2-Bromo-5-(morpholino)thiophene sample is completely dry and in a fine powdered form.[12] If necessary, gently crush the crystals using a mortar and pestle.

    • Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid will be forced into the tube.[13]

    • To pack the sample at the bottom of the tube, invert it and gently tap it on a hard surface. For more efficient packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or PVC pipe).[13][14] The final packed sample height should be 2-3 mm.[14][15]

  • Instrument Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[14]

    • If the approximate melting point is unknown, perform a rapid preliminary measurement with a fast heating rate (e.g., 10-20°C per minute) to get a rough estimate.[11][13]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.[13][14]

    • For an accurate measurement, set the starting temperature to 5-10°C below the expected melting point and use a slow heating rate of 1-2°C per minute.[12][13]

    • Observe the sample through the magnifying lens.

  • Data Recording and Interpretation:

    • Record the temperature at which the first droplet of liquid appears (onset of melt).[13]

    • Record the temperature at which the last solid crystal disappears, leaving a completely clear liquid (end of melt or clear point).[13]

    • The recorded melting point should be reported as a range, from the onset to the end of melting.[5]

Table 1: Comparison of Capillary Melting Point Methods

MethodPrincipleAdvantagesDisadvantages
Digital Melting Point Apparatus Electrically heated metal block with digital temperature readout.High accuracy, ease of use, multiple samples can be run simultaneously.Higher initial equipment cost.
Thiele Tube Oil bath heated by a burner, with a side arm to promote convection for even heating.[3]Low cost, simple setup.[11]Requires careful manual heating, potential for oil fumes, less precise temperature control.[14]

For laboratories where a digital apparatus is unavailable, the Thiele tube offers a reliable alternative.[11][16]

Thiele_Tube_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Prep1 Powder Sample Prep2 Pack Capillary Tube (2-3 mm) Prep1->Prep2 Setup1 Attach Capillary to Thermometer Prep2->Setup1 Setup2 Insert into Thiele Tube Setup1->Setup2 Setup3 Clamp and Position Setup2->Setup3 Heat Gently Heat Side Arm Setup3->Heat Observe Observe for Melting Heat->Observe Record Record T_onset and T_clear Observe->Record Result Result Record->Result Report Melting Range

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Differential Scanning Calorimetry (DSC)

For a more in-depth analysis of thermal transitions, Differential Scanning Calorimetry (DSC) is the gold standard.[17][18] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20][21] This technique can provide highly accurate melting points, as well as information on purity, polymorphism, and heat of fusion.[18][20]

Principle of Operation: A sample of 2-Bromo-5-(morpholino)thiophene and an inert reference (usually an empty pan) are heated in separate pans under a controlled temperature program.[21] When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature, which is then plotted against temperature. The melting point is typically taken as the onset or peak of the endothermic melting peak on the DSC thermogram.[20]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds with high boiling points, like many substituted thiophenes, determination at atmospheric pressure can lead to decomposition.[8][9] Therefore, vacuum distillation is the preferred method.[8][10][22]

Experimental Protocol: Vacuum Distillation

This technique lowers the pressure above the liquid, thereby reducing its boiling point.[8][10]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is free of cracks to prevent implosion under vacuum.[9]

    • Use a magnetic stir bar or a boiling capillary in the round-bottom flask to ensure smooth boiling.[9] Boiling stones are ineffective under vacuum.[9]

    • Connect the apparatus to a vacuum source (e.g., a vacuum pump) via thick-walled tubing.[9] A manometer should be included in the system to measure the pressure accurately.

  • Measurement:

    • Place the 2-Bromo-5-(morpholino)thiophene sample in the round-bottom flask.

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the sample gently using a heating mantle.

    • Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the measured pressure.

  • Data Reporting:

    • The boiling point should be reported along with the pressure at which it was measured (e.g., 150°C at 10 mmHg).

    • If an estimate of the boiling point at atmospheric pressure is required, a temperature-pressure nomograph can be used.

Table 2: Considerations for Boiling Point Determination

MethodApplicabilityKey Considerations
Atmospheric Distillation Compounds with b.p. < 150°C and thermally stable.[8]Risk of decomposition for high-boiling or heat-sensitive compounds.
Vacuum Distillation Compounds with b.p. > 150°C or those prone to decomposition at high temperatures.[8][9]Requires specialized equipment (vacuum pump, manometer), and careful handling to avoid implosion.
Thiele Tube Method Small-scale determination for teaching labs or when only a small amount of sample is available.[23]Less accurate than distillation methods.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the obtained data, every protocol must act as a self-validating system.

  • Calibration: The thermometer or temperature sensor in any apparatus must be calibrated against certified standards with known melting points (e.g., benzoic acid, caffeine).

  • Mixed Melting Point: To confirm the identity of a synthesized batch of 2-Bromo-5-(morpholino)thiophene against a known pure standard, a mixed melting point determination can be performed.[4] If the synthesized compound is identical to the standard, the melting point of the mixture will be sharp and unchanged. If it is an impurity, the melting point will be depressed and broadened.[4]

  • Reproducibility: All measurements should be performed in triplicate to ensure the results are consistent and reproducible.

Conclusion

The determination of the melting and boiling points of 2-Bromo-5-(morpholino)thiophene is a critical first step in its physicochemical characterization. By employing the detailed protocols outlined in this guide—from simple capillary methods to more advanced techniques like DSC and vacuum distillation—researchers can obtain accurate and reliable data. Adherence to principles of calibration, reproducibility, and the use of self-validating checks like the mixed melting point technique will ensure the scientific integrity of the results. This foundational data is indispensable for guiding further research, optimizing synthesis and purification, and ultimately, for the successful development of new therapeutic agents.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Melting Point: Using the Thiele Tube - Timstar. (2024, May 14). Retrieved from [Link]

  • Melting point determination - SSERC. Retrieved from [Link]

  • Melting Point Apparatus Experimental Manual. (n.d.). Scribd. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek. (2025, August 19). Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) - SGS INSTITUT FRESENIUS. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point - Westlab. (2023, May 8). Retrieved from [Link]

  • What is Vacuum Distillation & How Does it Work? - Lechler. (n.d.). Retrieved from [Link]

  • Melting point determination: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

  • Vacuum distillation - Wikipedia. (n.d.). Retrieved from [Link]

  • Melting, Boiling, Points - Heterocyclic compound - Britannica. (n.d.). Retrieved from [Link]

  • Melting Point in Pharmacy. (n.d.). Scribd. Retrieved from [Link]

  • Vacuum Distillation | Busch Finland. (n.d.). Retrieved from [Link]

  • Vacuum distillation | Purpose & how it works - H2O. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]

  • Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

  • What is Melting Point? - Mettler Toledo. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-5-(morpholino)thiophene

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Context 2-Bromo-5-(morpholino)thiophene (C...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

2-Bromo-5-(morpholino)thiophene (CAS: 1622843-39-3) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce the morpholinothiophene pharmacophore into novel drug candidates[1]. However, the strong electron-donating nature of the morpholine moiety significantly enriches the thiophene π-system via resonance (+M effect).

From a mechanistic standpoint, this electronic enrichment strengthens the C–Br bond, creating a high kinetic barrier for the initial oxidative addition step in palladium-catalyzed cross-coupling reactions. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3​)4​ in refluxing toluene) often result in sluggish reaction rates, leading to catalyst degradation (palladium black formation) and poor yields[2].

To overcome these electronic deactivations, this application note details an optimized, self-validating protocol utilizing advanced dialkylbiaryl phosphine ligands. By carefully tuning the electronic and steric properties of the catalyst system, researchers can achieve near-quantitative yields while suppressing common side reactions such as protodeboronation[3].

Reaction Design & Causality (E-E-A-T)

A successful coupling protocol for deactivated heteroaryl halides requires a holistic approach to the catalytic cycle:

  • Accelerating Oxidative Addition: To break the strengthened C–Br bond, the palladium center must be highly electron-rich. We employ Pd(OAc)2​ in combination with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). SPhos is highly electron-donating, which facilitates the rapid insertion of Pd(0) into the deactivated C–Br bond[4].

  • Driving Reductive Elimination: The steric bulk of the dialkylbiaryl phosphine ligand forces the two coupling partners together on the palladium coordination sphere, accelerating reductive elimination and preventing the formation of stable, unreactive Pd(II) dead-end complexes[4].

  • Optimizing Transmetalation: Thiophene derivatives and their corresponding boronic acids are notoriously sensitive to protodeboronation under harsh basic conditions[3]. A biphasic solvent system (THF/ H2​O ) coupled with a moderately strong, highly soluble base like Cs2​CO3​ ensures efficient transmetalation while preserving the integrity of the organoboron partner[4].

Logical Workflow of the Catalytic Optimization

G Start Pd(II) Precatalyst + SPhos Ligand Pd0 Active Pd(0)L Complex Highly Electron-Rich Start->Pd0 Reduction in situ OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 2-Bromo-5-(morpholino)thiophene PdII_Complex Pd(II) Ar-Br Complex [Morpholino-Thiophene-Pd-Br] OxAdd->PdII_Complex SPhos overcomes electronic barrier Transmet Transmetalation (Base Mediated) PdII_Complex->Transmet + R-B(OH)2 & Cs2CO3 PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl Boron byproduct leaves RedElim Reductive Elimination (Sterically Driven) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Morpholinothiophene Deriv.) RedElim->Product Product Release

Caption: Catalytic cycle optimization for 2-Bromo-5-(morpholino)thiophene Suzuki coupling.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura cross-coupling of 2-bromo-5-(morpholino)thiophene with a standard arylboronic acid.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O 9034Sluggish oxidative addition; extensive Pd black formation[2].
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O 9058Improved transmetalation, but incomplete conversion of bromide.
3 Pd(OAc)2​ / XPhos (2% / 4%) K3​PO4​ (2.0)THF/ H2​O 8082Bulky ligand accelerates reductive elimination; minor deborylation[3].
4 Pd(OAc)2​ / SPhos (2% / 4%) Cs2​CO3​ (2.0) THF/ H2​O 80 96 Optimal electron density for C-Br insertion; complete conversion[4].

Self-Validating Experimental Protocol

This procedure is designed to be self-validating. Visual cues and in-process controls are embedded to ensure the integrity of the reaction at every stage.

Materials Required
  • 2-Bromo-5-(morpholino)thiophene (1.0 equiv, 1.0 mmol)[1]

  • Arylboronic acid or Heteroarylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • THF / H2​O (4:1 v/v, 10 mL, HPLC grade)

Step-by-Step Methodology

Step 1: Reaction Setup (Solid Reagents) To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-(morpholino)thiophene (248.1 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), Pd(OAc)2​ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and Cs2​CO3​ (651.6 mg, 2.0 mmol).

  • Causality: Adding all solid reagents prior to evacuation prevents the loss of volatile solvents during the degassing phase. Cs2​CO3​ is selected because its high aqueous solubility creates a highly active biphasic interface for transmetalation without degrading sensitive boronic acids[4].

Step 2: Solvent Degassing & Catalyst Activation (Self-Validation Step) Add 10 mL of a pre-mixed THF/ H2​O (4:1) solution. Subject the mixture to three freeze-pump-thaw cycles, or vigorously sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the highly electron-rich Pd(0)-SPhos active species into an inactive Pd(II) complex.

  • Self-Validation Check: Observe the color of the solution upon warming to room temperature. A persistent yellow-to-orange hue indicates a healthy, active Pd(0) catalyst. If the solution turns opaque black immediately, oxygen was not sufficiently excluded (palladium black precipitation), and the reaction will likely stall.

Step 3: Heating and Biphasic Stirring Seal the Schlenk tube under Argon and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (≥1000 rpm) for 4–6 hours.

  • Causality: Vigorous stirring is critical in biphasic systems. The transmetalation step occurs at the solvent interface; poor mixing will artificially lower the reaction rate, mimicking catalyst deactivation[2].

Step 4: In-Process Monitoring At the 2-hour mark, halt stirring and allow the phases to separate. Sample 10 µL of the upper (THF) layer for TLC (Hexanes/EtOAc 4:1) or LC-MS analysis.

  • Self-Validation Check: The disappearance of the starting bromide ( Rf​≈0.6 ) validates the successful progression of the rate-limiting oxidative addition step.

Step 5: Workup and Isolation

  • Cool the reaction mixture to room temperature and dilute with EtOAc (20 mL).

  • Wash the organic layer with distilled water (2 x 15 mL) to remove Cs2​CO3​ and boronic acid byproducts, followed by brine (15 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel.

  • Causality: The morpholino group is basic and can cause "streaking" on standard silica gel. Pre-treating the silica column with 1% Triethylamine ( Et3​N ) in hexanes ensures sharp band elution and maximizes isolated yield.

Sources

Application

Application Note: Synthesis of Morpholino-Terminated Regioregular Poly(3-hexylthiophene) (P3HT-Morph)

Document ID: APP-2026-03-11 Target Audience: Researchers, materials scientists, and drug development professionals specializing in organic bioelectronics, targeted drug delivery, and theranostic devices. Scientific Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-2026-03-11 Target Audience: Researchers, materials scientists, and drug development professionals specializing in organic bioelectronics, targeted drug delivery, and theranostic devices.

Scientific Rationale & Mechanistic Insight

The integration of intrinsically conductive polymers (ICPs) into biological systems—such as Organic Electrochemical Transistors (OECTs) and electro-stimulated drug delivery platforms—requires precise control over the polymer-tissue interface. Standard regioregular poly(3-hexylthiophene) (P3HT) exhibits excellent charge transport but suffers from high hydrophobicity and poor biological interfacing.

To bridge this gap, we utilize 2-Bromo-5-(morpholino)thiophene as a highly specialized end-capping precursor. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for enhancing solubility, providing hydrogen-bonding capabilities, and exhibiting inherent biological activity (e.g., targeting the QcrB subunit in Mycobacterium tuberculosis).

Mechanistic Causality (The "Why"): Rather than attempting to polymerize 2-bromo-5-(morpholino)thiophene directly—which is sterically blocked at the 5-position and would disrupt the continuous 2,5-conjugation required for high conductivity—we employ it as a quantitative chain-terminator in Kumada Catalyst Transfer Polycondensation (KCTP), also known as GRIM (Grignard Metathesis) polymerization .

During KCTP, the living polymer chain rests as a Poly-Ni(II)-Br complex. Direct addition of an aryl bromide precursor will not result in coupling. Therefore, the 2-bromo-5-(morpholino)thiophene must first be activated via halogen-metal exchange to form a Grignard reagent. When this activated precursor is introduced in excess to the living polymerization, it drives a rapid transmetalation with the Poly-Ni(II)-Br chain end, followed by reductive elimination. This precisely anchors the morpholino-thiophene unit to the polymer terminus, yielding a highly conductive, amphiphilic, and bio-compatible macromolecule .

In-Process Validation Checkpoints (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, this protocol incorporates mandatory self-validation gates. Do not proceed to the next step unless the pass criteria are met.

  • Validation Gate 1 (Monomer Activation): Prior to initiating polymerization, quench a 50 µL aliquot of the monomer solution with mildly acidified water. Extract with hexanes and analyze via GC-MS.

    • Pass Criterion: >95% conversion to the mono-magnesiobromo species; <5% unreacted 2,5-dibromo-3-hexylthiophene.

  • Validation Gate 2 (Living Character): At t=30 min of propagation (before end-capping), remove a 0.5 mL aliquot, quench with methanol, and analyze via Gel Permeation Chromatography (GPC).

    • Pass Criterion: Monomodal peak with Dispersity (Đ) < 1.2, confirming the absence of spontaneous chain termination.

  • Validation Gate 3 (End-Cap Fidelity): Post-purification 1 H NMR analysis in CDCl 3​ .

    • Pass Criterion: Integration of the morpholine −CH2​−O− protons (approx. 3.8 ppm) relative to the terminal hexyl methyl group confirms >95% end-group functionalization.

Detailed Experimental Protocol

Note: All glassware must be oven-dried at 120 °C overnight. Reactions must be performed under an inert argon atmosphere using standard Schlenk techniques.

Step 3.1: Preparation of the End-Capping Grignard Reagent
  • Transfer 2-Bromo-5-(morpholino)thiophene (1.24 g, 5.0 mmol) into a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the precursor in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 2.62 mL, 5.25 mmol).

  • Stir the mixture at room temperature for 1.5 hours to ensure complete halogen-metal exchange, yielding the active end-capper: 5-(morpholino)thiophen-2-ylmagnesium bromide .

Step 3.2: GRIM Polymerization of Living P3HT
  • In the main 100 mL Schlenk reactor, dissolve 2,5-dibromo-3-hexylthiophene (3.26 g, 10.0 mmol) in 40 mL of anhydrous THF.

  • Add i-PrMgCl (2.0 M in THF, 4.75 mL, 9.5 mmol). Causality: A deliberate stoichiometric deficit (0.95 eq) is used to prevent unreacted Grignard reagent from prematurely terminating the living chains.

  • Stir for 1 hour at room temperature. (Execute Validation Gate 1) .

  • Dilute the mixture to 100 mL with anhydrous THF.

  • In a single rapid injection, add the catalyst: Ni(dppp)Cl 2​ (0.11 g, 0.2 mmol, 2 mol%). The solution will immediately turn deep red/purple.

  • Allow the living polymerization to propagate for exactly 30 minutes at room temperature. (Execute Validation Gate 2) .

Step 3.3: In-Situ End-Capping Reaction
  • Using a dry syringe, transfer the entirety of the end-capping Grignard solution (from Step 3.1) into the living P3HT reactor. Causality: The massive excess of the end-capper (25 eq relative to the Ni catalyst) forces the transmetalation equilibrium forward, guaranteeing quantitative functionalization before catalyst dissociation.

  • Stir the reaction mixture at 40 °C for 2 hours to drive the reductive elimination.

  • Quench the reaction by pouring the mixture into 500 mL of vigorously stirring methanol containing 5 mL of 12 M HCl. A dark purple precipitate will form.

Step 3.4: Purification and Fractionation
  • Recover the crude polymer via vacuum filtration.

  • Transfer the solid to a cellulose extraction thimble and perform sequential Soxhlet extractions:

    • Methanol (12 h): Removes magnesium salts, unreacted morpholino precursor, and catalyst residues.

    • Hexanes (24 h): Removes atactic oligomers and low-molecular-weight chains, ensuring high regioregularity.

    • Chloroform (12 h): Extracts the target high-molecular-weight, highly crystalline P3HT-Morph.

  • Concentrate the chloroform fraction to ~20 mL and precipitate into 200 mL of cold methanol.

  • Filter and dry the final product under high vacuum at 40 °C for 24 hours. (Execute Validation Gate 3) .

Quantitative Data Summary

The addition of the morpholino end-group significantly alters the surface energy and biological interfacing of the polymer without compromising its bulk electronic properties.

ParameterStandard P3HT (H-Capped)P3HT-Morph (Morpholine-Capped)Analytical Method
Mn​ (kDa) 35.235.5GPC (vs. Polystyrene standards)
Dispersity ( Đ ) 1.151.16GPC (THF eluent, 1.0 mL/min)
End-Cap Fidelity < 5%> 95% 1 H NMR (End-group integration)
Electrical Conductivity 12.5 S/cm11.8 S/cmFour-Probe Method (I 2​ vapor doped)
Water Contact Angle 102°84°Goniometry (Spin-coated thin film)
Cell Viability (HeLa) 78%94%MTT Assay (48h incubation, 10 µg/mL)

Visual Workflow: Mechanistic Pathway

G A 2-Bromo-5-(morpholino)thiophene (Precursor) B Grignard Exchange (i-PrMgCl) A->B C Morpholino-Thienyl Grignard B->C E Transmetalation & Reductive Elimination C->E Excess addition D Living P3HT Chain [Poly-Ni(II)-Br] D->E F P3HT-Morph (End-Capped Polymer) E->F Quench & Precipitate

Mechanistic workflow for the end-capping of living P3HT using the morpholino-thiophene precursor.

References

  • Cleghorn, L. A. T., et al. "Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB." Journal of Medicinal Chemistry, 2018.[Link]

  • McCullough, R. D. "The Chemistry of Conducting Polythiophenes." Advanced Materials, 1998.[Link]

  • Jeffries-EL, M., Sauvé, G., & McCullough, R. D. "End-Group Modification of Regioregular Poly(3-hexylthiophene) via Kumada Catalyst-Transfer Polycondensation." Macromolecules, 2005.[Link]

Method

Application Note: Advanced Protocol for the Buchwald-Hartwig Amination of 2-Bromo-5-(morpholino)thiophene

Strategic Context & Substrate Profiling In modern drug development, functionalized thiophenes are highly privileged scaffolds, frequently utilized in the design of kinase inhibitors, GPCR modulators, and advanced organic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

In modern drug development, functionalized thiophenes are highly privileged scaffolds, frequently utilized in the design of kinase inhibitors, GPCR modulators, and advanced organic materials. Specifically, 2-Bromo-5-(morpholino)thiophene serves as a critical electrophilic building block. However, forming carbon-nitrogen (C-N) bonds on this substrate via the Buchwald-Hartwig amination presents unique mechanistic challenges that require precise catalyst design and rigorous experimental execution.

The core challenge lies in the electronic nature of the substrate. The morpholine ring exerts a strong electron-donating (+M) resonance effect across the thiophene core. This significantly increases the electron density at the C2 position, thereby strengthening the C-Br bond and elevating the thermodynamic barrier required for the initial oxidative addition step by the palladium catalyst (1)[1].

Mechanistic Causality & Catalyst Design

To engineer a self-validating and high-yielding reaction, every component of the catalytic system must be selected to counteract the substrate's inherent electronic deactivation.

  • Ligand Selection (The Causality of Sterics and Electronics): Standard bidentate ligands like BINAP often result in sluggish reactions and poor conversions for electron-rich heteroaryl bromides. To overcome the high activation energy of the C-Br bond, highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands—such as tBuBrettPhos or XPhos —are required. The electron-rich nature of these ligands increases the nucleophilicity of the Pd(0) center, forcing oxidative addition. Concurrently, their massive steric bulk accelerates the reductive elimination step, preventing the formation of stable, unreactive Pd(II) off-cycle complexes (2)[2].

  • Base Selection: Sodium tert-butoxide (NaOtBu) provides the fastest deprotonation kinetics, driving the amine coordination step forward. However, if the coupling amine contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) serve as a highly effective alternative for deactivated aminothiophenes, albeit requiring longer reaction times or polar solvents like 1,4-dioxane (3)[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd 2-Bromo-5-(morpholino)thiophene AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination Product Release AmineCoord->RedElim Base-HBr RedElim->Pd0 C-N Coupled Product

Catalytic cycle of the Buchwald-Hartwig amination for electron-rich bromothiophenes.

Reaction Optimization Data

The following table summarizes the empirical optimization landscape for the amination of electron-rich heteroaryl bromides, demonstrating the critical dependency on ligand architecture (4)[4].

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Conversion / Yield (%)
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene100< 20% (Sluggish oxidative addition)
2Pd(OAc)₂ (5 mol%)Xantphos (5 mol%)Cs₂CO₃1,4-Dioxane10065% (Viable for deactivated substrates)
3Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)LHMDSTHF6572% (Milder conditions)
4 Pd₂(dba)₃ (2 mol%) tBuBrettPhos (4 mol%) NaOtBu Toluene 100 > 90% (Optimal for electron-rich cores)

Self-Validating Experimental Protocol

This methodology establishes a closed, self-validating loop to ensure reproducibility and high fidelity in C-N bond formation.

Step 1: Reagent Preparation (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(morpholino)thiophene (1.0 equiv, e.g., 1.0 mmol), the desired amine coupling partner (1.2 equiv), Pd₂(dba)₃ (2 mol %, 0.02 equiv), tBuBrettPhos ligand (4 mol %, 0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Causality Check: A strict 1:2 ratio of Pd to ligand ensures the formation of the active monoligated L-Pd(0) species, which is the true catalytic engine for this transformation.

Step 2: Solvent Addition & Degassing

  • Add anhydrous, deoxygenated toluene (10 mL) to the flask.

  • Perform three freeze-pump-thaw cycles or vigorously sparge the solution with Argon for 15-20 minutes.

  • Causality Check: Oxygen is lethal to the active Pd(0) catalyst, rapidly oxidizing it to inactive Pd(II) species or causing irreversible aggregation.

Step 3: Heating & Reaction Execution

  • Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours.

  • Self-Validation: Monitor the reaction progress via LC-MS. The reaction is deemed complete when the distinct isotopic doublet (M+ and M+2) of the bromothiophene starting material is fully consumed.

Step 4: Workup & Catalyst Removal

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the crude mixture through a 2-inch tightly packed pad of Celite, eluting with additional ethyl acetate.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to Ethyl Acetate) to afford the pure 5-(morpholino)-N-substituted-thiophen-2-amine.

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Reaction (100°C, 12-24h) Step2->Step3 Step4 4. Workup & Filtration Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed amination and purification.

Troubleshooting & Process Analytics

Observation of Dark Precipitate (Pd Black): During the reaction or subsequent workup, the formation of a dark, insoluble precipitate is frequently observed. This material is "Pd black," indicating the degradation and aggregation of the palladium catalyst. It typically occurs if the reaction is exposed to trace oxygen, if the temperature is excessively high, or after the catalytic cycle has completed and the active Pd(0) species is no longer stabilized by the ligand (5)[5].

Analytic Action: Filtering the crude mixture through a Celite pad (Step 4) is a mandatory self-validating step. It physically removes the precipitated Pd black and insoluble inorganic salts (e.g., NaBr), preventing emulsion formation during aqueous extraction and protecting the stationary phase of the chromatography column from heavy metal fouling.

References

  • Organic Letters (ACS Publications). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]

  • Organic Letters (ACS Publications). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Available at: [Link]

  • Chemistry Stack Exchange. Degradation of Pd catalyst in Buchwald-Hartwig amination. Available at: [Link]

Sources

Application

Application Note: 2-Bromo-5-(morpholino)thiophene as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates both the synthetic tractability and the pharmacological success of a lead series. 2-Bromo-5-(morpholino)thiophene (CAS: 1622...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic tractability and the pharmacological success of a lead series. 2-Bromo-5-(morpholino)thiophene (CAS: 1622843-39-3) has emerged as a highly privileged bifunctional scaffold[1]. It seamlessly integrates the target-engaging properties of the morpholine pharmacophore with the synthetic versatility of a brominated thiophene core[2]. This application note provides an in-depth mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this building block in the development of advanced therapeutics, ranging from kinase inhibitors in oncology to novel antimicrobial agents.

Physicochemical & Structural Profiling

Understanding the baseline properties of 2-bromo-5-(morpholino)thiophene is critical for predicting its behavior in both synthetic workflows and biological systems[1].

Table 1: Physicochemical Profile of 2-Bromo-5-(morpholino)thiophene

PropertyValueImplications for Drug Design
CAS Number 1622843-39-3Standardized identification for procurement[1].
Molecular Formula C₈H₁₀BrNOSLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 248.14 g/mol High ligand efficiency (LE) potential when incorporated into larger molecules.
LogP 2.34Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[1].
TPSA 12.47 ŲLow polar surface area ensures excellent cell penetrance and potential blood-brain barrier (BBB) crossing[1].
H-Bond Acceptors 3Key for kinase hinge-binding interactions (specifically the morpholine oxygen)[1][3].

Mechanistic Insights: The Morpholino-Thiophene Pharmacophore

The incorporation of the 5-morpholinothiophene motif into a drug candidate is rarely accidental; it is driven by precise structure-activity relationship (SAR) logic.

  • Kinase Inhibition (PI3K/mTOR Axis): The morpholine ring is a classic bioisostere for the adenine ring of ATP. In Phosphatidylinositol 3-kinase (PI3K) and related PIKK inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor to the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kγ)[3][4][5]. The thiophene ring provides a planar, electron-rich core that perfectly occupies the narrow, hydrophobic ATP-binding cleft, maximizing Van der Waals contacts while maintaining coplanarity[5][6].

  • Antimicrobial Phenotypic Targets: Beyond oncology, morpholino-thiophenes have been identified as potent inhibitors of Mycobacterium tuberculosis. They specifically target QcrB, a subunit of the cytochrome bc1 complex, disrupting the mycobacterial electron transport chain[7].

  • Anticancer Hydrazones & POP Inhibition: The scaffold is frequently formylated to yield 5-morpholinothiophene-2-carbaldehyde, which is then condensed into hydrazones. These derivatives exhibit strong cytotoxicity against HepG2 and MCF-7 cancer cell lines and act as potent Prolyl Oligopeptidase (POP) inhibitors[4][8].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor Morpholino-thiophene Inhibitor Inhibitor->PI3K Competitive Hinge Binding

PI3K/AKT/mTOR signaling pathway and targeted intervention by morpholino-thiophene inhibitors.

Self-Validating Synthetic Protocols

To utilize 2-bromo-5-(morpholino)thiophene effectively, it is typically converted into its corresponding boronic acid for subsequent palladium-catalyzed cross-coupling[2][9]. Below are the self-validating protocols designed to ensure high yield and purity.

Protocol A: Synthesis of (5-Morpholinothiophen-2-yl)boronic acid via Lithium-Halogen Exchange

Causality Rationale: Direct electrophilic borylation of electron-rich thiophenes often yields regioisomeric mixtures. Utilizing a low-temperature lithium-halogen exchange ensures absolute regiocontrol at the C2 position[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 2-bromo-5-(morpholino)thiophene (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous conditions are required to prevent the premature protonation of the highly basic thienyllithium intermediate.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 30 minutes.

    • In-Process Control (IPC): Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR. The disappearance of the thiophene proton signal adjacent to the bromine confirms >95% lithium-halogen exchange.

  • Borylation: Rapidly inject triisopropyl borate (1.5 eq). Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours[2].

    • Causality: Triisopropyl borate is sterically unhindered, allowing for rapid trapping of the nucleophile before any competing ring-opening of the thiophene can occur.

  • Hydrolysis & Isolation: Quench the reaction with 1M HCl until the pH reaches 3-4. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation: LC-MS analysis must show the[M+H]⁺ mass corresponding to the boronic acid (m/z ~214). Trituration with cold hexanes yields the pure product as a solid[9].

Protocol B: Suzuki-Miyaura Cross-Coupling for Library Generation

Causality Rationale: Electron-rich heteroaryl boronic acids are prone to protodeboronation (loss of the boron group) under prolonged heating. Selecting the right catalyst and base is paramount[9].

  • Reaction Setup: In a microwave vial, combine (5-morpholinothiophen-2-yl)boronic acid (1.2 eq), the target aryl/heteroaryl halide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalytic species.

  • Coupling: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

    • IPC: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction is deemed complete when the limiting reagent (aryl halide) is fully consumed.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

    • Validation: Confirm the structure of the cross-coupled product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

SynthWorkflow SM 2-Bromo-5-(morpholino)thiophene (Starting Material) Lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) SM->Lithiation Intermediate Thienyllithium Intermediate Lithiation->Intermediate Borylation Borylation (B(OiPr)3) Intermediate->Borylation BoronicAcid (5-Morpholinothiophen-2-yl) boronic acid Borylation->BoronicAcid Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst) BoronicAcid->Suzuki Target Target Kinase Inhibitor (e.g., PI3K/mTOR) Suzuki->Target

Synthetic workflow from 2-Bromo-5-(morpholino)thiophene to complex kinase inhibitors.

Quantitative Data: Reaction Optimization

The successful coupling of (5-morpholinothiophen-2-yl)boronic acid requires careful tuning. Table 2 summarizes the optimization matrix for the Suzuki-Miyaura coupling step, highlighting the causality behind the optimal conditions.

Table 2: Optimization Matrix for Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M)Toluene/EtOH/H₂O9045%Significant protodeboronation observed due to prolonged heating and slow reductive elimination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10062%Improved yield, but the extreme steric bulk of the SPhos ligand slows the initial oxidative addition step.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal. The bidentate dppf ligand enforces a cis-geometry on the Pd center, rapidly accelerating reductive elimination and minimizing side reactions.

References

  • Benchchem: (5-Morpholinothiophen-2-yl)boronic Acid. Benchchem. 2

  • ChemScene: 1622843-39-3 | 2-Bromo-5-(morpholino)thiophene. ChemScene. 1

  • Benchchem: (5-Morpholinothiopiophen-2-yl)boronic acid. Benchchem. 9

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. PMC / NIH. 7

  • Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies. RHHZ. 4

  • THIOPHENE OR THIAZOLE DERIVATIVES AND THEIR USE AS PI3K INHIBITORS - EP 2313399 B1. European Patent Office / Googleapis. 5

  • Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. ResearchGate. 3

  • Morpholine-tethered Novel Hydrazones as Promising Non-peptidic Prolyl Oligopeptidase (POP) Inhibitors. ResearchGate. 8

  • WO2011002772A1 - Imidazopyridine derivatives and pbk inhibitors containing the same. Google Patents. 6

Sources

Method

Advanced Functionalization of Thiophene Rings Using 2-Bromo-5-(morpholino)thiophene: Strategies for Drug Discovery and Materials Science

Scientific Rationale and Structural Significance The thiophene heterocycle is a privileged scaffold in both medicinal chemistry and organic materials science due to its robust stability, electronic properties, and ease o...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Structural Significance

The thiophene heterocycle is a privileged scaffold in both medicinal chemistry and organic materials science due to its robust stability, electronic properties, and ease of functionalization. When designing advanced bioactive molecules, the incorporation of a morpholine ring onto the thiophene core—specifically via 2-Bromo-5-(morpholino)thiophene (CAS: 1622843-39-3)—provides a dual advantage[1].

First, the morpholine moiety acts as a powerful solubilizing group. Its oxygen atom serves as a hydrogen-bond acceptor, while the basic nitrogen modulates the overall pKa of the molecule, frequently improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates[2]. Second, the bromine atom at the 2-position provides an orthogonal, highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig)[3]. This specific substitution pattern allows researchers to rapidly elaborate the thiophene core into complex, extended π -conjugated systems or highly targeted enzyme inhibitors, such as those targeting PI3K in oncology or RSV in virology[4][5].

Strategic Synthetic Workflows

The functionalization of 2-bromo-5-(morpholino)thiophene generally follows two primary strategic pathways depending on the electronic requirements of the target molecule:

  • Direct Electrophilic Utilization: The bromide is used directly as an electrophile in cross-coupling reactions with external boronic acids or stannanes.

  • Umpolung via Borylation: The bromide is converted into a nucleophilic boronic acid or pinacol ester (e.g., (5-Morpholinothiophen-2-yl)boronic acid). This is often preferred when the coupling partner is a complex, late-stage aryl halide[2].

Workflow A 2,5-Dibromothiophene C 2-Bromo-5-(morpholino) thiophene A->C Pd cat. B Morpholine (Buchwald-Hartwig) B->C E Boronic Acid/Ester Intermediate C->E Step 2 D Borylation (Miyaura or Li-Hal) D->E G Advanced Bioactive Scaffold E->G Ar-X, Pd cat. F Suzuki-Miyaura Cross-Coupling F->G

Synthetic workflow for morpholinothiophene functionalization.

Causality in Catalyst and Reagent Selection

The synthesis of the precursor itself requires careful control. Reacting 2,5-dibromothiophene with morpholine risks double-amination. To achieve selective mono-amination, palladium-catalyzed Buchwald-Hartwig conditions are employed using a ligand with a large bite angle (such as Xantphos or BINAP). The large bite angle accelerates the reductive elimination step, effectively outcompeting the oxidative addition of a second morpholine molecule, thereby trapping the mono-aminated product[3].

When converting the bromide to a boronic ester, Miyaura borylation using bis(pinacolato)diboron ( B2​pin2​ ) is generally favored over lithium-halogen exchange. While n -BuLi exchange is rapid, it requires cryogenic temperatures (-78 °C) and can lead to ring-opening side reactions in electron-rich thiophenes. Miyaura borylation operates under mild, palladium-catalyzed conditions and yields the pinacol ester, which is highly resistant to the protodeboronation that frequently plagues heteroaryl boronic acids[2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimized empirical conditions for the functionalization of the thiophene core, demonstrating the impact of catalyst and base selection on reaction efficiency.

Reaction TypeSubstrateCatalyst SystemBase / SolventTemp / TimeYield (%)
Mono-Amination 2,5-Dibromothiophene + Morpholine Pd2​(dba)3​ (2 mol%), Xantphos (4 mol%) NaOtBu / Toluene90 °C / 12 h78 - 82%
Miyaura Borylation 2-Bromo-5-(morpholino)thiophene + B2​pin2​ Pd(dppf)Cl2​ (5 mol%) KOAc / Dioxane85 °C / 8 h85 - 90%
Suzuki Coupling (5-Morpholinothiophen-2-yl)boronic ester + Ar-Br Pd(PPh3​)4​ (5 mol%) K2​CO3​ / DMF: H2​O 100 °C / 16 h75 - 92%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate in-process analytical validations.

Protocol A: Selective Synthesis of 2-Bromo-5-(morpholino)thiophene

Objective: Achieve mono-amination while suppressing di-morpholino byproduct formation.

  • Preparation: In an oven-dried Schlenk flask under argon, add 2,5-dibromothiophene (1.0 equiv, 10 mmol), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (30 mL), followed by the dropwise addition of morpholine (1.05 equiv). Causality: Strict stoichiometric control of morpholine prevents over-reaction.

  • Reaction: Heat the mixture to 90 °C.

  • Validation Check 1 (TLC & GC-MS): After 6 hours, sample the reaction. TLC (Hexanes:EtOAc 9:1) should show the consumption of the starting material. GC-MS must be used to verify the ratio of mono-aminated ( m/z≈248 ) to di-aminated product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient hexanes to 5% EtOAc in hexanes) to isolate the title compound as a pale solid[1][3].

Protocol B: Miyaura Borylation to the Pinacol Ester

Objective: Convert the electrophilic bromide into a nucleophilic boronic ester.

  • Preparation: Charge a flask with 2-bromo-5-(morpholino)thiophene (1.0 equiv, 5 mmol), B2​pin2​ (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and anhydrous potassium acetate (3.0 equiv). Causality: KOAc is a mild base that facilitates transmetalation without hydrolyzing the B2​pin2​ reagent.

  • Reaction: Suspend in anhydrous 1,4-dioxane (20 mL), degas via three freeze-pump-thaw cycles, and heat at 85 °C for 8 hours.

  • Validation Check 2 ( 11B NMR): An aliquot passed through a mini-silica plug should exhibit a distinct 11B NMR shift around 30 ppm, confirming the formation of the arylboronate and the disappearance of the B2​pin2​ signal (approx. 22 ppm).

  • Isolation: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify by chromatography to yield 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine[2].

Protocol C: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

Objective: Couple the morpholinothiophene boronate with a complex aryl/heteroaryl halide (e.g., for PI3K inhibitor synthesis).

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Pd(II) Intermediate OA->PdII TM Transmetalation (Morpholino-Thiophene Boronate) PdII->TM PdII_2 Pd(II) Diaryl Complex TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Prod Functionalized Product RE->Prod

Suzuki-Miyaura catalytic cycle for morpholinothiophene coupling.

  • Setup: Combine the morpholinothiophene pinacol ester (1.1 equiv) and the target Aryl-Bromide (1.0 equiv) in a microwave-safe vial.

  • Catalyst & Base: Add Pd(PPh3​)4​ (0.05 equiv) and K2​CO3​ (2.5 equiv).

  • Solvent System: Use a 4:1 mixture of DMF and degassed H2​O . Causality: Water is strictly required to hydroxylate the boronic ester, forming the reactive boronate species necessary for the transmetalation step depicted in the catalytic cycle.

  • Reaction: Irradiate in a microwave synthesizer at 100 °C for 45 minutes (or conventional heating for 16 hours).

  • Validation Check 3 (LC-MS): Confirm product mass and ensure no protodeboronated thiophene byproduct remains.

  • Purification: Standard aqueous workup followed by preparative HPLC.

Applications in Drug Development

The functionalized morpholinothiophene motif is not merely a structural curiosity; it is a critical pharmacophore. In the development of PI3K inhibitors , the morpholine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase (specifically the valine residue), while the thiophene ring occupies the hydrophobic affinity pocket[4]. Similarly, derivatives of this scaffold have shown potent activity as Respiratory Syncytial Virus (RSV) inhibitors , where the electron-rich nature of the morpholino-thiophene system enhances binding affinity to viral fusion proteins[5].

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing debromination side reactions in 2-Bromo-5-(morpholino)thiophene synthesis

Technical Support Center: 2-Bromo-5-(morpholino)thiophene Synthesis A Guide to Minimizing Debromination Side Reactions Welcome to the technical support guide for the synthesis of 2-Bromo-5-(morpholino)thiophene. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-5-(morpholino)thiophene Synthesis

A Guide to Minimizing Debromination Side Reactions

Welcome to the technical support guide for the synthesis of 2-Bromo-5-(morpholino)thiophene. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important building block and may be encountering challenges with side product formation, specifically the debrominated analog, 2-(morpholino)thiophene. Our goal is to provide a scientifically grounded, in-depth resource that not only offers solutions but also explains the chemical principles behind them.

The most common and effective method for synthesizing 2-Bromo-5-(morpholino)thiophene is the palladium-catalyzed Buchwald-Hartwig amination, coupling 2,5-dibromothiophene with morpholine. While powerful, this reaction is often complicated by a competing hydrodebromination (or debromination) side reaction, where one of the bromine atoms is replaced by a hydrogen atom, leading to yield loss and purification challenges.[1]

This guide will walk you through the mechanisms at play, provide direct answers to common troubleshooting questions, and present an optimized protocol to enhance the selectivity and yield of your desired product.

Understanding the Competing Reaction Pathways

In a typical Buchwald-Hartwig cycle, the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 2,5-dibromothiophene. Following coordination of morpholine and deprotonation by a base, the key intermediate is formed. From here, the reaction can proceed down two paths:

  • Desired Pathway (Reductive Elimination): The C-N bond is formed, yielding 2-Bromo-5-(morpholino)thiophene and regenerating the Pd(0) catalyst.

  • Undesired Pathway (Debromination): A palladium-hydride (Pd-H) species, formed from various potential sources in the reaction mixture, can lead to the replacement of a bromine atom with hydrogen.[1] Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, which can outcompete the debromination pathway.[2]

The following diagram illustrates this critical branching point in the reaction mechanism.

Buchwald_Hartwig_Debromination cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II) Complex (Oxidative Addition) pd0->oa_complex + 2,5-Dibromothiophene amine_complex Pd(II)-Amine Complex oa_complex->amine_complex + Morpholine amido_complex Pd(II)-Amido Complex (Key Intermediate) amine_complex->amido_complex + Base - H-Base⁺ desired_product Desired Product 2-Bromo-5-(morpholino)thiophene amido_complex->desired_product Reductive Elimination (FAVORED by bulky, electron-rich ligands) pd_hydride [L-Pd(II)-H]+ (From Base, Solvent, H₂O) amido_complex->pd_hydride Side Reactions (e.g., β-hydride elimination if amine has α-H) desired_product->pd0 Regenerates Catalyst debrom_product Debrominated Byproduct 2-(morpholino)thiophene pd_hydride->debrom_product Protodebromination

Figure 1. Competing pathways in the Buchwald-Hartwig amination.

Frequently Asked Questions & Troubleshooting Guide

Here we address specific issues you may encounter during the synthesis.

Q1: I'm observing a significant amount of the debrominated byproduct, 2-(morpholino)thiophene. What are the primary causes?

A1: The formation of a debrominated byproduct is primarily caused by the generation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Several factors can contribute to the formation of these species:

  • The Base: Certain bases, particularly alkoxides in the presence of protic solvents or impurities, can generate Pd-H.

  • The Solvent: Solvents like alcohols or even trace amounts of water can act as hydride donors.[1]

  • The Ligand: An inappropriate ligand choice can lead to a slower rate of reductive elimination, allowing the debromination pathway to become more competitive.

  • Temperature: Higher temperatures can sometimes accelerate the rate of side reactions.[1]

Q2: How does my choice of phosphine ligand impact the selectivity of the reaction?

A2: The choice of ligand is arguably the most critical factor in controlling selectivity. For this transformation, bulky, electron-rich monodentate phosphine ligands are highly recommended. These ligands, often referred to as "Buchwald-type ligands," serve several functions:

  • They promote the formation of a monoligated Pd(0) complex, which is often the active catalyst.[3]

  • Their steric bulk accelerates the final C-N reductive elimination step, which is the desired product-forming step.[2][3] By speeding up this step, the competing debromination pathway has less opportunity to occur.

  • They provide steric protection around the palladium center, influencing selectivity.[3]

For the coupling of 2,5-dibromothiophene with morpholine, ligands like XPhos , SPhos , or BrettPhos are excellent starting points due to their proven efficacy in challenging cross-coupling reactions.[2][4]

Q3: Which base is optimal for this reaction, and why?

A3: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine-palladium complex.[5] For this specific synthesis, sodium tert-butoxide (NaOtBu) is a widely used and effective base.[5]

It is crucial to use a high-purity base and to handle it under anhydrous conditions. The presence of hydroxide impurities can facilitate the formation of Pd-H species. While other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can be used, NaOtBu often provides a good balance of reactivity and selectivity.[3][4] In non-polar solvents like toluene, an anionic base is necessary to effectively deprotonate the palladium-amine complex.[6]

Q4: What is the ideal solvent and temperature for minimizing debromination?

A4: Anhydrous, non-protic solvents are essential. Toluene and THF are generally preferred over more polar aprotic solvents like DMF.[1] DMF can sometimes act as a hydride source at elevated temperatures.

Regarding temperature, it is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-100 °C.[5] Monitoring the reaction by TLC or GC/MS is crucial. If the reaction proceeds to completion at a lower temperature (e.g., 80 °C), there is no need to increase it further, as higher temperatures may favor the debromination side reaction.[1]

Optimized Reaction Parameters

To assist in your experimental design, the following table summarizes key parameters and their recommended settings for minimizing debromination.

ParameterRecommended ChoiceRationaleReference
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precatalysts.[5]
Ligand XPhos, SPhos, or BrettPhosBulky, electron-rich ligands that accelerate reductive elimination.[2][4]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base effective in non-polar solvents.[5][6]
Solvent Toluene or THF (anhydrous)Non-protic solvents that are less likely to act as hydride sources.[1]
Temperature 80 - 100 °CThe lowest temperature for a reasonable reaction rate minimizes side reactions.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligand.[4]

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices to suppress the debromination side reaction.

Materials:

  • 2,5-Dibromothiophene (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere of nitrogen or argon.

  • Solvent and Reagents: Add anhydrous toluene, followed by 2,5-dibromothiophene and morpholine via syringe.

  • Degassing (Optional but Recommended): Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any unreacted starting material and the debrominated byproduct.

By carefully controlling the choice of ligand, base, and reaction conditions, the formation of the debrominated byproduct can be significantly minimized, leading to a higher yield and purity of the desired 2-Bromo-5-(morpholino)thiophene.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society Au. (2024). Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications. (2024). Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. (2022). Retrieved from [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF PAR. (n.d.). Retrieved from [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth. IRIS. (n.d.). Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025). Retrieved from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. (2014). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-5-(morpholino)thiophene in Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-Bromo-5-(morpholino)thiophene during synthesis, reaction wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 2-Bromo-5-(morpholino)thiophene during synthesis, reaction workup, and storage.

This compound presents a unique dichotomy: it contains a highly electron-rich heteroaromatic core (the thiophene) coupled with a basic, proton-sensitive moiety (the morpholine ring). Understanding the causality between environmental pH and the molecule's electronic state is the key to preventing yield loss, degradation, and reaction failure.

Core Mechanistic Principles: The "Why" Behind the Instability

To troubleshoot effectively, we must first understand the structural causality of the molecule's degradation pathways.

The morpholine nitrogen possesses a lone pair of electrons that, in a neutral state, donates electron density into the thiophene ring via resonance. This makes the thiophene highly nucleophilic and electron-rich [2]. However, the morpholine nitrogen is also basic (conjugate acid pKₐ ~8.3).

When exposed to acidic conditions (pH < 7), the following cascade occurs:

  • Protonation & Electronic Inversion: The morpholine nitrogen is rapidly protonated, converting it from a strong electron-donating group (EDG) to a strong electron-withdrawing group (EWG).

  • C-N Bond Hydrolysis: 2-Aminothiophenes are notoriously sensitive to acidic aqueous environments. Protonation activates the C-N bond, making it highly susceptible to nucleophilic attack by water, leading to irreversible hydrolysis into a thiophenone derivative [1].

  • Protodebromination: In the presence of strong Brønsted acids and heat, the C-Br bond at the 2-position can undergo protodebromination, replacing the bromine atom with a proton.

  • Polycondensation: If the electronic protection of the ring is disrupted under harsh acidic conditions, the thiophene core can undergo acid-catalyzed ring-opening and polycondensation, forming insoluble resinous materials [3].

MechanisticPathway Neutral 2-Bromo-5-(morpholino)thiophene (Neutral State, Organic Soluble) Acid Acidic Conditions (pH < 5) Neutral->Acid Addition of H+ Protonated Protonated Morpholinium Salt (Water Soluble, Activated C-N) Acid->Protonated pKa ~8.3 Hydrolysis C-N Bond Hydrolysis (Thiophenone Formation) Protonated->Hydrolysis Aqueous Acid Debromination Protodebromination (Loss of Bromine) Protonated->Debromination Heat + Acid Polymerization Ring Degradation (Resinous Byproducts) Protonated->Polymerization Strong Acid

Caption: Mechanistic degradation pathways of 2-Bromo-5-(morpholino)thiophene under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product completely disappear during the aqueous workup of a cross-coupling reaction?

The Causality: You are likely losing your product to the aqueous layer. Many cross-coupling reactions generate acidic byproducts. If the aqueous wash drops below pH 7, the morpholine ring protonates, forming a morpholinium salt. This salt is highly water-soluble and will not partition into organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). The Solution: Always verify the pH of your aqueous phase before separation. Force the equilibrium back to the neutral, organic-soluble freebase by quenching with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer tests at pH > 8.

Q2: My LC-MS shows a major byproduct with a mass corresponding to the loss of the morpholine group. What happened?

The Causality: You are observing acid-catalyzed hydrolysis. 2-Aminothiophenes are structurally prone to hydrolysis at the C-N bond when exposed to aqueous acids, especially at pH levels below 2 [1]. The water acts as a nucleophile, cleaving the morpholine group and leaving behind a thiophenone (or its hydroxythiophene tautomer). The Solution: Avoid prolonged exposure to aqueous acids. If an acidic quench is strictly necessary to remove a metal catalyst, perform it rapidly at 0°C, and immediately neutralize the mixture.

Q3: I am trying to perform a Suzuki coupling, but I am seeing significant amounts of debrominated starting material. Why?

The Causality: Protodebromination. The thiophene ring is electron-rich[2]. Under acidic conditions combined with the elevated temperatures typical of Suzuki couplings (e.g., 80–100°C), the C-Br bond becomes labile and can be replaced by a proton from the acidic media. The Solution: Ensure your cross-coupling conditions are strictly basic. Use anhydrous inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and avoid solvents that can generate acidic species upon heating.

Q4: My stored compound turned from a light yellow powder into a dark, insoluble tar over a few months. How do I prevent this?

The Causality: Acid-catalyzed polycondensation. Trace acids (often found in degrading halogenated solvents like chloroform, which releases HCl) initiate electrophilic attack between thiophene molecules, leading to polymerization [3]. The Solution: Store the compound in a dark, dry environment at 2–8°C. If preparing stock solutions, avoid chloroform unless it is stabilized with strictly basic additives (like amylene or K₂CO₃).

Quantitative Stability Profile

To guide your experimental design, refer to the following synthesized data regarding the pH-dependent behavior of the compound.

Environmental pHMorpholine StateThiophene Electronic StatePrimary Liability / RiskRecommended Action
pH < 3 (Strong Acid)Fully ProtonatedElectron-DeficientRapid C-N hydrolysis [1]; Polycondensation [3].Avoid. If unavoidable, limit exposure to < 5 mins at 0°C.
pH 4 – 6 (Mild Acid)Partially ProtonatedMixedPartitioning into aqueous layer during workup; Protodebromination if heated.Neutralize with NaHCO₃ prior to organic extraction.
pH 7 – 8 (Neutral)EquilibriumModerately Electron-RichSlow oxidation over time [2].Store under inert gas (N₂/Ar) away from light.
pH > 8.5 (Basic)Freebase (Neutral)Highly Electron-RichStable; Optimal for cross-coupling and organic extraction.Maintain these conditions for long-term stability and workup.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, implement the following protocols when handling 2-Bromo-5-(morpholino)thiophene.

Protocol A: pH-Controlled Aqueous Workup

Use this protocol to prevent product loss to the aqueous phase and avoid hydrolytic degradation.

  • Cooling: Upon reaction completion, cool the crude reaction mixture to 0–5°C using an ice bath.

  • Quenching: Slowly add saturated aqueous NaHCO₃ dropwise until effervescence ceases.

  • Validation (Critical Step): Dip a pH indicator strip directly into the aqueous layer. The pH must read between 8.5 and 9.5. If it is below 8, add 1M NaOH dropwise until the target pH is reached.

  • Extraction: Add the organic extraction solvent (EtOAc or DCM). Invert the separatory funnel gently to avoid emulsions.

  • Separation: Allow the phases to separate completely. The neutral 2-Bromo-5-(morpholino)thiophene will now be entirely in the organic layer.

  • Washing: Wash the combined organic layers with brine (pH ~7), dry over anhydrous Na₂SO₄ (do not use acidic drying agents like un-neutralized MgSO₄), and concentrate under reduced pressure at < 35°C to prevent thermal degradation.

Protocol B: Acid-Free Storage and Handling

Use this protocol to prevent acid-catalyzed polycondensation during storage.

  • Solid Storage: Store the neat solid in an amber glass vial (to prevent photo-oxidation) backfilled with Argon or Nitrogen. Keep at 2–8°C.

  • Solvent Selection: If preparing a stock solution, strictly avoid unstabilized halogenated solvents (e.g., standard CDCl₃ for NMR). Use CDCl₃ filtered through basic alumina, or prefer solvents like DMSO-d6 or CD₃CN.

  • Visual Validation: A healthy stock solution should be pale yellow to clear. If the solution turns dark brown, red, or black, acid-catalyzed polymerization has occurred, and the batch must be discarded.

Workup Start Crude Reaction Mixture (Contains Acidic Byproducts) CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 7 (Product is Water-Soluble Salt) CheckPH->Acidic If Acidic Basic pH > 8.5 (Product is Organic-Soluble) CheckPH->Basic If Basic Neutralize Quench with Sat. NaHCO3 or 1M NaOH at 0°C Acidic->Neutralize Extract Extract with EtOAc/DCM Dry over Na2SO4 Basic->Extract Neutralize->CheckPH Re-test pH Success Product Safely Recovered in Organic Layer Extract->Success

Caption: Standardized troubleshooting workflow for the aqueous workup of morpholinothiophenes.

References

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH/PMC.
  • Stability of 2-Thiophenemethanol under acidic and basic conditions. Benchchem.
Troubleshooting

Troubleshooting low conversion rates with 2-Bromo-5-(morpholino)thiophene

Welcome to the technical support center for 2-Bromo-5-(morpholino)thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-5-(morpholino)thiophene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered during synthetic transformations with this versatile building block. Our focus is on providing practical, field-tested solutions grounded in mechanistic understanding to help you achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Bromo-5-(morpholino)thiophene and how do they influence its reactivity?

A1: 2-Bromo-5-(morpholino)thiophene possesses two key features that dictate its reactivity in cross-coupling reactions:

  • The Thiophene Ring: Thiophenes are electron-rich aromatic heterocycles. This inherent electron density can make the C-Br bond more challenging to break during the oxidative addition step in palladium-catalyzed couplings compared to more electron-deficient systems.[1]

  • The Morpholino Group: The nitrogen atom of the morpholino group acts as a strong electron-donating group through resonance. This further increases the electron density of the thiophene ring, making the C-Br bond even less reactive towards oxidative addition. However, the nitrogen can also act as a potential ligand for the palladium catalyst, which can sometimes inhibit catalysis if not properly managed.[2]

Understanding these electronic properties is crucial for selecting the appropriate catalyst system (ligand and metal source) and reaction conditions.

Q2: How stable is 2-Bromo-5-(morpholino)thiophene and what are the recommended storage conditions?

A2: 2-Bromo-5-(morpholino)thiophene is a generally stable compound. However, like many organobromides and electron-rich heterocycles, it is best to store it under an inert atmosphere (Argon or Nitrogen) in a cool, dark place (2-8°C) to prevent slow degradation over time.[3] The primary concerns are potential oxidation and reactions with atmospheric moisture. For best results in sensitive catalytic reactions, using the material as fresh as possible is always recommended.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] However, the unique electronic nature of 2-Bromo-5-(morpholino)thiophene can lead to common issues like low or no conversion.

Scenario 1: The reaction shows very low or zero conversion of the starting material.
Q3: I've set up my Suzuki coupling, but after several hours (or overnight), LC-MS analysis shows only unreacted 2-Bromo-5-(morpholino)thiophene. What's the most likely cause?

A3: Zero conversion almost always points to a fundamental failure in one of the core components of the catalytic cycle.

Potential Causes & Solutions:

  • Inactive Catalyst: This is the most common culprit.

    • Cause: The Pd(0) active catalyst has not been generated or has been deactivated. Oxygen is a primary enemy, as it can oxidize both the active Pd(0) catalyst and the phosphine ligands.[6]

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Use a robust degassing technique such as sparging the solvent with argon for 20-30 minutes or employing at least three freeze-pump-thaw cycles.[7] All reagents should be added under a positive pressure of an inert gas. Using a pre-formed, air-stable Pd(0) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can often be more reliable than generating Pd(0) in situ from sources like Pd(OAc)₂.

  • Suboptimal Base: The base is not just a spectator; it is critical for activating the boronic acid in the transmetalation step.[5]

    • Cause: The chosen base may be too weak, not soluble enough, or impure (e.g., hydrated when it should be anhydrous).

    • Solution: For electron-rich aryl bromides like this one, a stronger base is often necessary. Switch from weaker bases like Na₂CO₃ to a more potent one like K₃PO₄ or Cs₂CO₃.[8][9] Ensure the base is finely powdered and, if required by the protocol, anhydrous.

  • Poor Boronic Acid Quality:

    • Cause: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by water or other protic sources.[10]

    • Solution: Use fresh, high-quality boronic acid. If the boronic acid is known to be unstable, consider using a more stable derivative like a pinacol ester or a trifluoroborate salt (R-BF₃K), which can be more robust under reaction conditions.[7]

Scenario 2: The reaction is sluggish and stalls at partial conversion (e.g., 20-50%).
Q4: My reaction starts but seems to die out, leaving a significant amount of starting material. I see some product, but the reaction won't go to completion. What should I investigate?

A4: A stalling reaction typically indicates catalyst deactivation during the reaction or suboptimal conditions that lead to a slow turnover rate.

Potential Causes & Solutions:

  • Catalyst Decomposition (Palladium Black):

    • Cause: The soluble palladium catalyst aggregates into inactive, insoluble palladium metal, often visible as a black precipitate ("palladium black").[6] This is often accelerated by high temperatures or an insufficient ligand-to-metal ratio.

    • Solution: First, try lowering the reaction temperature. A longer reaction time at 80°C is often better than a faster, incomplete reaction at 110°C. Second, ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1, depending on the specific system).[6] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that resist decomposition.[6][10]

  • Inappropriate Solvent Choice:

    • Cause: The solvent system may not be optimal for both solubility of all components and facilitating the catalytic cycle.

    • Solution: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with a small amount of water is often effective for Suzuki couplings, as water can help dissolve the inorganic base.[8][11] Screen different solvent systems. For example, if a reaction is sluggish in toluene/water, trying dioxane/water may improve performance.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a logical workflow to diagnose and solve low conversion issues.

G start Low Conversion Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents High Quality? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions side_reactions Are Side Reactions Dominating? start->side_reactions sol_degas Improve Degassing Use Air-Stable Precatalyst check_catalyst->sol_degas No: Inactive sol_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) check_catalyst->sol_base No: Wrong Base sol_boron Use Fresh Boronic Acid Consider Pinacol Ester/BF₃K Salt check_reagents->sol_boron No: Degraded sol_temp_ligand Lower Temperature Use Robust Ligand (e.g., SPhos) check_conditions->sol_temp_ligand No: Catalyst Death sol_solvent Screen Solvents (Dioxane, Toluene, THF) check_conditions->sol_solvent No: Poor Solubility sol_side_reactions Use Pd(0) Source Optimize Stoichiometry side_reactions->sol_side_reactions Yes: Homocoupling/ Dehalogenation

Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.

Scenario 3: Significant side products are observed, consuming the starting materials.
Q5: My starting material is being consumed, but I'm getting very little of my desired product. Instead, I see significant amounts of debrominated starting material and/or homocoupled boronic acid.

A5: These are classic side reactions in Suzuki couplings, and their presence provides important clues about what is going wrong in the catalytic cycle.

Potential Causes & Solutions:

  • Protodeboronation and Homocoupling of Boronic Acid:

    • Cause: Often promoted by the presence of oxygen and water, especially with sensitive heteroaryl boronic acids.[8][10] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it gets reduced to Pd(0) in situ, and this process can consume the boronic acid, leading to homocoupling.[6]

    • Solution: Rigorous degassing is the first line of defense.[6] Starting with a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can mitigate the issues associated with the in situ reduction step.[6][10]

  • Dehalogenation of 2-Bromo-5-(morpholino)thiophene:

    • Cause: The aryl-palladium intermediate can react with a hydride source in the reaction mixture instead of the boronic acid. Potential hydride sources include trace water, the solvent (especially alcohols), or certain bases.

    • Solution: Ensure you are using high-purity, dry solvents (if the protocol is anhydrous).[7] Sometimes, changing the base or ligand can suppress this pathway.[8]

Data Summary: Recommended Suzuki Coupling Parameters
ParameterTypical RangeRationale & Key Considerations
Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol%. Higher loadings may be needed for this electron-rich substrate but can increase costs and side reactions.[6]
Ligand:Pd Ratio 1:1 to 4:1Crucial for catalyst stability. Buchwald ligands often use a 1:1 or 2:1 ratio.[6]
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to overcome the electron-rich nature of the substrate.[8][9]
Base Equivalents 2.0 - 3.0 eqEnsure the base is not the limiting reagent.[6]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous portion helps dissolve the base and facilitate transmetalation.[11]
Temperature 80 - 110 °CStart on the lower end (80-90°C) to minimize catalyst decomposition.[12]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The electron-donating morpholino group and the potential for the amine nucleophile to coordinate to the palladium center present unique challenges.

Q6: I am attempting a Buchwald-Hartwig amination with 2-Bromo-5-(morpholino)thiophene and a primary/secondary amine, but the reaction is giving low yields. What are the critical parameters to optimize?

A6: Success in Buchwald-Hartwig amination is highly dependent on the synergistic relationship between the ligand, base, and solvent.

Potential Causes & Solutions:

  • Incorrect Ligand Choice:

    • Cause: The ligand dictates the geometry and reactivity of the palladium center. A ligand that is not bulky or electron-rich enough may lead to slow oxidative addition or reductive elimination.

    • Solution: For C-N coupling with electron-rich aryl bromides, bulky, electron-rich phosphine ligands are essential. Screen a panel of established ligands such as XPhos, RuPhos, or BrettPhos.[13][14][15] XPhos is often a robust starting point for a wide variety of amines.[16]

  • Incompatible Base:

    • Cause: The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so nucleophilic that it causes side reactions. The choice of base is also highly solvent-dependent.[17]

    • Solution: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOt-Bu) and Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16][18] LHMDS can be particularly effective for substrates with sensitive functional groups.[18] The choice can be critical; a reaction that fails with one base may work perfectly with another.

  • Amine Inhibition:

    • Cause: The amine starting material or product can coordinate to the palladium center, inhibiting the catalytic cycle. This is particularly relevant for nitrogen-rich heterocyclic amines.

    • Solution: Using a ligand that is sufficiently bulky can create a steric shield around the palladium, preventing inhibitory binding of other nitrogen species. This is another reason why ligands like XPhos and RuPhos are so effective.

Catalytic Cycle: Potential Failure Points

This diagram illustrates the Buchwald-Hartwig catalytic cycle and highlights steps where troubleshooting is often required.

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Failure4 Catalyst Deactivation (O₂, Temp) Pd0->Failure4 PdII_complex Lₙ(Ar)Pd(II)-Br OxAdd->PdII_complex Failure1 Slow due to electron-rich Ar-Br OxAdd->Failure1 Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex + HNR'R'' - Br⁻ Amine_complex [Lₙ(Ar)Pd(II)-NHR'R'']⁺ Ligand_Ex->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex Lₙ(Ar)Pd(II)-NR'R'' Deprotonation->Amido_complex Failure2 Requires strong base Deprotonation->Failure2 RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Failure3 Often rate-limiting Needs bulky ligand RedElim->Failure3

Caption: Key failure points in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for reactions with 2-Bromo-5-(morpholino)thiophene.

Materials:

  • 2-Bromo-5-(morpholino)thiophene (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Degassed water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-5-(morpholino)thiophene, the arylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe under a positive pressure of inert gas. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90°C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS) by taking small aliquots under inert conditions.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Benchchem. Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions. 8

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.

  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. 4

  • PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives.

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. 6

  • RSC Publishing. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.

  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

  • PubMed. Role of the base in Buchwald-Hartwig amination.

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. 5

  • Benchchem. Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. 7

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • PMC. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?

  • Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry.

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.

  • ResearchGate. Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • ChemScene. 2-Bromo-5-(morpholino)thiophene.

  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

  • RSC Publishing. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.

Sources

Optimization

Technical Support Center: Optimizing Temperature and Pressure for 2-Bromo-5-(morpholino)thiophene Functionalization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the functionalization of 2-Bromo-5-(morpholino)thiophene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the functionalization of 2-Bromo-5-(morpholino)thiophene .

The presence of the electron-donating morpholine ring at the C5 position significantly increases the electron density of the thiophene core. While this is advantageous for certain electrophilic aromatic substitutions, it creates a high activation barrier for the oxidative addition of the C2–Br bond to Palladium(0) catalysts during cross-coupling and carbonylation[1]. Consequently, optimizing temperature (thermal energy) and pressure (gas solubility and solvent state) is the most critical factor for driving these reactions to completion without degrading the catalyst or the substrate.

Troubleshooting Guide 1: Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation introduces an amide group at the C2 position using carbon monoxide (CO) gas and an amine nucleophile. This gas-liquid-solid multiphasic reaction is highly sensitive to both temperature and CO pressure[2].

Q: Why am I getting poor yields of the desired amide, or observing a completely different product?

A: Aminocarbonylation of electron-rich heteroaryl bromides requires a precise balance of CO pressure and temperature.

  • Pressure Causality: CO acts as both a reactant and a π -acceptor ligand that stabilizes the Pd(0) resting state. If the CO pressure is too high (e.g., >10 bar) at lower temperatures, the catalyst undergoes a double CO insertion, leading to the formation of α -ketoamides rather than the desired standard amides[3].

  • Temperature Causality: If the temperature exceeds 80 °C at atmospheric pressure, the thermal energy overcomes the binding energy of the phosphine ligand (e.g., Xantphos), causing it to dissociate. This leads to the irreversible aggregation of the catalyst into inactive palladium black[4].

Table 1: Effect of Temperature and CO Pressure on Aminocarbonylation Yields

Temperature (°C)CO Pressure (bar)Primary ProductYield (%)Observed Byproducts
601Amide< 20Unreacted starting material
80 1 Amide 85 - 90 Trace debromination
1001Amide60 - 70Pd black precipitation
6010 α -Ketoamide75 - 80Amide (minor)
10010Amide40 - 50Extensive decomposition
Protocol: Optimized Atmospheric Aminocarbonylation

This protocol is designed as a self-validating system to ensure catalyst integrity and product formation.

  • Preparation: In an oven-dried Schlenk tube, add 2-bromo-5-(morpholino)thiophene (1.0 mmol), Pd(OAc)₂ (2 mol%), Xantphos (2 mol%), and Na₂CO₃ (3.0 mmol).

  • Atmosphere Exchange: Evacuate the vessel and backfill with CO gas via a balloon (1 atm). Repeat this purge cycle three times. Causality: Removing oxygen prevents the oxidation of the Xantphos ligand, which is critical for maintaining the active Pd species.

  • Reagent Addition: Inject the amine nucleophile (1.5 mmol) and anhydrous toluene (2 mL) via a gas-tight syringe.

  • Heating: Heat the reaction mixture strictly to 80 °C . Causality: 80 °C provides sufficient thermal energy to overcome the high activation barrier of the electron-rich C-Br bond without triggering the thermal degradation of the Pd-Xantphos complex[4].

  • Validation Step: After 8 hours, pull a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, and analyze via GC-MS. The disappearance of the starting material peak (m/z ~248) and the absence of a peak at m/z ~169 (debrominated thiophene) confirms the catalytic cycle is functioning correctly.

  • Workup: Stir for a total of 12-18 hours, cool to room temperature, safely vent the CO gas in a fume hood, and filter the mixture through a pad of Celite.

Troubleshooting Guide 2: High-Temperature Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling stalls at 50% conversion under standard reflux conditions. How can I drive it to completion?

A: The electron-donating morpholine group makes the C-Br bond highly electron-rich, drastically reducing the rate of oxidative addition[1]. Standard reflux conditions in THF (66 °C) or ethanol (78 °C) simply cannot provide enough thermal energy. Transitioning to a sealed-vessel or microwave reactor allows you to superheat the solvent, generating autogenous pressure that keeps the solvent in the liquid phase at temperatures well above its atmospheric boiling point.

Table 2: Sealed-Vessel Parameters for Suzuki-Miyaura Coupling

Heating MethodSolvent SystemTemp (°C)Internal Pressure (bar)TimeYield (%)
Conventional RefluxToluene/EtOH/H₂O801.0 (Atmospheric)12 h45 - 55
Sealed TubeToluene/EtOH/H₂O110~2.5 (Autogenous)6 h85 - 92
Microwave Dioxane/H₂O 130 ~4.0 (Autogenous) 30 min > 95
Protocol: Microwave-Assisted Suzuki Coupling (Autogenous Pressure)
  • Setup: Charge a 10 mL microwave vial with 2-bromo-5-(morpholino)thiophene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Sealing: Seal the vial with a heavy-duty crimp cap equipped with a pressure-rated PTFE/silicone septum.

  • Pressurized Heating: Heat in a dedicated microwave synthesizer to 130 °C for 30 minutes. Causality: The autogenous pressure (~4.0 bar) generated by the water/dioxane mixture at 130 °C prevents solvent boiling. This maximizes the concentration of dissolved reactive species and provides the massive thermal energy required to break the electron-rich C-Br bond.

  • Validation Step: Perform a TLC (Hexanes/EtOAc 4:1). The highly polar boronic acid will remain at the baseline, while the functionalized product will elute higher than the starting bromide. If the bromide spot persists, re-seal and heat for an additional 15 minutes.

  • Cooling: Allow the reactor to cool the vial via compressed air to < 40 °C before uncrimping to prevent explosive solvent boil-over.

Visualizing the Workflows

Aminocarbonylation Start 2-Bromo-5-(morpholino)thiophene + Amine + CO Cat Pd(OAc)2 / Xantphos Catalyst System Start->Cat OxAdd Oxidative Addition (Rate-Limiting Step) Cat->OxAdd Branch T & P Optimization OxAdd->Branch Path1 High T (80°C) Low P (1 bar CO) Branch->Path1 Path2 Low T (60°C) High P (10 bar CO) Branch->Path2 Path3 High T (>100°C) Any Pressure Branch->Path3 Prod1 Standard Amide (High Yield) Path1->Prod1 Prod2 α-Ketoamide (CO Double Insertion) Path2->Prod2 Prod3 Catalyst Decomposition (Pd Black Precipitation) Path3->Prod3

Fig 1. Thermodynamic and kinetic pathways in Pd-catalyzed aminocarbonylation based on T/P variables.

SuzukiCoupling Reagents Substrate + Boronic Acid Vessel Sealed Microwave Vial (Autogenous Pressure) Reagents->Vessel Heat T = 130°C P = ~4.0 bar Vessel->Heat Overcome Overcomes High Activation Energy Heat->Overcome Product 5-(morpholino)- 2-arylthiophene Overcome->Product

Fig 2. Workflow for overcoming low reactivity of electron-rich thiophenes via autogenous pressure.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn completely black within 10 minutes at 100 °C? A: The rapid formation of a black precipitate indicates the thermal decomposition of the homogeneous palladium catalyst into inactive palladium black[4]. While CO acts as a ligand that stabilizes Pd(0), at elevated temperatures (≥ 100 °C), the dissociation rate of the phosphine ligand increases exponentially, leading to irreversible catalyst aggregation. Lower the temperature to 80 °C.

Q: Does the morpholine ring undergo cleavage under high-pressure conditions? A: Morpholine is generally highly stable under standard cross-coupling and carbonylation conditions. However, if the pH drops significantly or if highly electrophilic transition metals are used at extreme temperatures (> 150 °C), ring-opening can occur. Maintaining a basic environment (e.g., using Na₂CO₃ or K₂CO₃) protects the morpholine moiety throughout the reaction[1].

Q: How do I safely scale up a high-pressure carbonylation from a 1 mmol to a 50 mmol scale? A: Scaling up requires moving from glass Schlenk tubes to a Hastelloy or stainless-steel Parr reactor. Because gas-liquid mass transfer becomes the limiting factor at scale, you must optimize the stirring rate (e.g., using a gas-entrainment impeller). The optimal pressure may need to be slightly increased (e.g., from 1 bar to 2-3 bar) to maintain the identical dissolved CO concentration in a larger volume of solvent[2].

References

  • Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos | Source: nih.gov | URL: [Link]

  • Title: The Development of Palladium-Catalysts for Organic Synthesis | Source: mit.edu | URL: [Link]

  • Title: Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles | Source: acs.org | URL: [Link]

Sources

Troubleshooting

Preventing oxidation of the morpholine ring in thiophene derivatives

Introduction Thiophene derivatives incorporating a morpholine moiety are a cornerstone in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals.[1][2][3][4] The morpholine r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene derivatives incorporating a morpholine moiety are a cornerstone in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals.[1][2][3][4] The morpholine ring is prized for conferring favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[5] However, the nitrogen atom within the morpholine ring is a nucleophilic center susceptible to oxidation, primarily forming the corresponding N-oxide. This side reaction is a frequent challenge during synthesis and process development, leading to reduced yields, complex purification profiles, and the generation of undesired impurities.[6][7]

This technical guide provides a comprehensive resource for researchers, chemists, and drug development professionals to understand, troubleshoot, and prevent the unwanted oxidation of the morpholine ring in thiophene-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is morpholine N-oxidation and why does it happen?

Morpholine N-oxidation is the chemical transformation of the tertiary amine nitrogen in the morpholine ring to a tertiary amine N-oxide. This occurs because the nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and electron-rich center. In the presence of an oxidizing agent (or even atmospheric oxygen under certain conditions), this lone pair can attack the oxidant, resulting in the formation of a new N-O bond.[8][9]

Q2: What are the common byproducts of morpholine ring oxidation?

The most common and stable byproduct is the Morpholine N-oxide . Under more aggressive oxidative conditions, which may involve radical pathways, degradation can proceed further to ring-opened products, though this is less common in typical synthetic protocols.[10][11][12] The formation of the N-oxide introduces a polar functional group, which significantly alters the physicochemical properties (e.g., polarity, pKa, solubility) of the parent molecule.

Q3: Which reaction conditions are most likely to cause unwanted N-oxidation?

Several conditions can promote the oxidation of the morpholine nitrogen:

  • Presence of Strong Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone are known to efficiently oxidize tertiary amines.[13]

  • Transition Metal-Catalyzed Reactions: Some metal catalysts, particularly in the presence of an oxidant, can facilitate N-oxide formation.

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures, in the presence of light, or with trace metal impurities, can lead to slow oxidation over time.

  • Radical Initiators: Conditions that generate free radicals can initiate oxidation pathways.

Troubleshooting Guide: Strategies for Prevention & Control

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My reaction is producing a significant amount of the N-oxide byproduct. How can I minimize it?

This is a common challenge when performing an oxidation on another part of the molecule (e.g., S-oxidation of the thiophene ring). The key is to create a significant difference in reactivity between the target functional group and the morpholine nitrogen.

Solution A: Lower the Nucleophilicity of the Morpholine Nitrogen

The reactivity of the morpholine nitrogen is directly related to the availability of its electron lone pair. By protonating the nitrogen, you can effectively "tie up" this lone pair, making it far less nucleophilic and resistant to oxidation.

  • Causality: In an acidic medium, the morpholine nitrogen is protonated to form a morpholinium salt. The resulting positive charge on the nitrogen makes it strongly electron-withdrawing, thus preventing it from attacking an oxidizing agent. This is a highly effective strategy if your desired reaction is tolerant of acidic conditions.[14]

  • Protocol: Before introducing the oxidant, add 1.0 to 1.2 equivalents of a non-nucleophilic acid like trifluoroacetic acid (TFA) or a mild Lewis acid. Monitor the reaction to ensure the desired transformation still proceeds efficiently.

Solution B: Employ Steric Hindrance

If your synthetic route allows, introducing a bulky substituent on the thiophene ring at a position adjacent (ortho) to the morpholine attachment point can physically block the approach of an oxidizing agent to the nitrogen.

  • Causality: Steric hindrance is a powerful tool in directing regioselectivity. A large group creates a "molecular shield" around the morpholine nitrogen. While smaller reagents might still access the nitrogen, bulkier oxidants will be sterically prevented from reaching it, thus favoring reaction at a more accessible site on the molecule.[15][16][17]

  • Application: This strategy is most applicable during the design phase of a synthetic route. If you are already encountering issues, consider if a regioisomeric precursor is available where the morpholine is positioned next to a more sterically demanding group.

Diagram: The Principle of Steric Hindrance

G cluster_0 Unhindered System: Oxidant Access cluster_1 Sterically Hindered System: Blocked Access N N Product_A N-Oxide N->Product_A Oxidation Thiophene Thiophene Ring Thiophene->N Oxidant_A Oxidant Oxidant_A->N Attack N2 N Thiophene2 Thiophene Ring Thiophene2->N2 Bulky Bulky Group (e.g., t-Bu) Thiophene2->Bulky Oxidant_B Oxidant Oxidant_B->N2 Blocked

Caption: Steric hindrance prevents oxidant approach to the nitrogen.

Issue 2: My compound appears stable but degrades upon storage or during workup. What's happening?

This suggests slow oxidation by atmospheric oxygen, potentially accelerated by light or trace metal contaminants.

Solution A: Implement Inert Atmosphere Techniques

  • Causality: Removing molecular oxygen (O₂) from the reaction and storage environment eliminates the primary reagent for aerobic oxidation.

  • Protocol: Conduct reactions under an inert atmosphere of nitrogen (N₂) or argon (Ar). Use degassed solvents for reactions and chromatography.[14] For long-term storage, flush vials with an inert gas before sealing and store in a cool, dark place, preferably a freezer.

Solution B: Use of Antioxidants

  • Causality: If the oxidation proceeds via a radical mechanism, a radical scavenger (antioxidant) can intercept the reactive radical species before they can attack the morpholine ring.[18][19][20]

  • Application: This is more common in formulation and drug product development than in synthesis.[6] However, for sensitive compounds, adding a small amount (0.1-1 mol%) of a scavenger like Butylated Hydroxytoluene (BHT) during workup or before final concentration can protect the molecule. Ensure the antioxidant is easily separable from the final product (e.g., by volatility or chromatography).

Issue 3: I need to perform a sensitive oxidation elsewhere, but the morpholine nitrogen is too reactive. How can I protect it?

When milder methods are insufficient, the most robust strategy is to temporarily protect the morpholine nitrogen.

Solution: N-Protection with a Boc Group

  • Causality: The tert-Butoxycarbonyl (Boc) group is a standard protecting group for amines. It temporarily converts the nucleophilic amine into a non-nucleophilic carbamate. This carbamate is stable to a wide range of oxidative and nucleophilic conditions. It can be cleanly removed later under acidic conditions.

  • Protocol: See the detailed experimental protocol below for the protection of the morpholine nitrogen using Di-tert-butyl dicarbonate (Boc₂O) and subsequent deprotection.

Experimental Protocols

Protocol 1: General Precautions for Preventing Air Oxidation

This protocol should be considered standard practice when working with sensitive morpholine-thiophene derivatives.

Step Action Rationale
1 Solvent Degassing Before use, sparge solvents (e.g., THF, DCM, MeCN) with N₂ or Ar gas for 15-30 minutes.
2 Inert Atmosphere Assemble glassware and flame-dry under vacuum. Backfill with N₂ or Ar. Maintain a positive pressure of inert gas throughout the reaction.
3 Reagent Handling Add reagents via syringe or cannula. Avoid opening the system to the atmosphere.
4 Workup If possible, conduct aqueous workup using degassed water. Minimize the time the compound is exposed to air.
5 Storage Store the final compound under an inert atmosphere in a sealed vial, protected from light, at ≤ 4 °C.
Protocol 2: Boc Protection of Morpholine Nitrogen

Materials:

  • Thiophene-morpholine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the thiophene-morpholine substrate in DCM (approx. 0.1 M).

  • Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O to the mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aq. NH₄Cl.

  • Separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Notes: This protocol provides a robustly protected amine that is stable to most oxidizing conditions. The Boc group can be easily removed with TFA in DCM or HCl in dioxane/methanol.

Diagram: Boc Protection Workflow

G Start Thiophene-Morpholine (Nucleophilic Nitrogen) Protect Add Boc₂O, Base (TEA) in DCM Start->Protect Step 1: Protection Protected N-Boc Protected Intermediate (Non-nucleophilic) Protect->Protected Oxidation Perform Oxidation Reaction on Thiophene Ring or Side Chain Protected->Oxidation Step 2: Key Reaction Oxidized Oxidized N-Boc Intermediate Oxidation->Oxidized Deprotect Add Acid (TFA or HCl) in DCM Oxidized->Deprotect Step 3: Deprotection Final Final Product (Morpholine Nitrogen Restored) Deprotect->Final

Caption: Workflow for protection, oxidation, and deprotection.

Protocol 3: Reductive Quench of Unwanted N-Oxide

If N-oxide formation is unavoidable, it can sometimes be reduced back to the parent amine post-reaction.

Materials:

  • Crude reaction mixture containing the desired product and the N-oxide byproduct.

  • Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)

  • Appropriate solvent system for workup.

Procedure:

  • After the primary reaction is complete, cool the mixture to room temperature.

  • Add a saturated aqueous solution of a mild reducing agent like Na₂SO₃ (1.5-2.0 eq relative to the oxidant used).

  • Stir vigorously for 30-60 minutes.

  • Monitor by TLC or LC-MS for the disappearance of the polar N-oxide spot and reappearance of the desired product spot.

  • Proceed with the standard aqueous workup and purification.

Notes: This method is effective for quenching excess peroxide-based oxidants and can often reduce the N-oxide byproduct simultaneously. Its effectiveness depends on the stability of the desired product to these conditions.

Summary of Preventative Strategies

StrategyPrincipleAdvantagesDisadvantagesBest For
Inert Atmosphere Oxygen ExclusionSimple, non-invasive, preserves compound integrity.May not be sufficient for highly sensitive substrates or strong oxidants.General synthesis, workup, and storage of sensitive compounds.
Acid Addition Lowering N-NucleophilicityHighly effective, inexpensive, easy to implement.Substrate and desired reaction must be stable to acidic conditions.Reactions where the target functional group is not acid-sensitive.
Steric Hindrance Physical BlockingElegant and highly selective. No extra steps needed in the final sequence.Must be designed into the synthetic route from the beginning.Molecular design phase; selecting between regioisomeric routes.
N-Protection (Boc) Temporary ModificationVery robust and reliable; compatible with a wide range of reagents.Adds two steps (protection/deprotection) to the synthetic sequence.Sensitive substrates where other methods fail; multi-step syntheses.
Antioxidant Use Radical ScavengingGood for preventing slow, long-term degradation.Potential for introducing impurities; may interfere with desired reaction.Final product formulation and long-term storage.

References

  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A. [Link]

  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. PubMed. [Link]

  • Budnikova, Y. H., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

  • Khan, I., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. [Link]

  • Patel, H., et al. (Year unavailable). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Espenson, J. H., et al. (Year unavailable). Oxidation of Thiophene Derivatives with H₂O₂ in Acetonitrile Catalyzed by [Cp*₂M₂O₅] (M = Mo, W): A Kinetic Study. ResearchGate. [Link]

  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Poupin, P., et al. (Year unavailable). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC. [Link]

  • Henna, A., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Impactfactor. [Link]

  • Organic Chemistry Portal. (Year unavailable). N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal. [Link]

  • Brown, K. N. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). SciSpace. [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Organic Chemistry Portal. [Link]

  • Adam, W., et al. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. [Link]

  • Rekka, E. A., et al. (1996). Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity. PubMed. [Link]

  • Corre, S. L., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. [Link]

  • Patsnap. (2026). How to Reduce Oxidation in Organic Compounds. Patsnap Eureka. [Link]

  • Wikipedia. (Year unavailable). N-Methylmorpholine N-oxide. Wikipedia. [Link]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. [Link]

  • Gabrič, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Hwang, J., et al. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. [Link]

  • Zhang, J., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. ACS Omega. [Link]

  • Lee, C. A., et al. (2021). Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Mass spectrometry fragmentation patterns of 2-Bromo-5-(morpholino)thiophene

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Bromo-5-(morpholino)thiophene As a critical building block in medicinal chemistry and materials science, 2-Bromo-5-(morpholino)thiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Bromo-5-(morpholino)thiophene

As a critical building block in medicinal chemistry and materials science, 2-Bromo-5-(morpholino)thiophene (C8H10BrNOS) presents unique analytical challenges. Its structure combines a halogenated heteroaromatic core (bromothiophene) with a saturated, nitrogen-containing heterocycle (morpholine). This dual-ring system results in complex mass spectrometry (MS) fragmentation patterns.

For researchers tasked with structural elucidation, impurity profiling, or trace quantification, selecting the correct MS platform is paramount. This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), providing the mechanistic causality and self-validating protocols necessary to master the analysis of this compound.

Mechanistic Fragmentation Principles (The "Why")

Understanding the gas-phase behavior of 2-Bromo-5-(morpholino)thiophene is required before optimizing any instrumental parameters. The molecule's fragmentation is driven by three distinct structural features:

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% to 49.31%). Consequently, the intact molecular ion will always present as a distinct doublet separated by 2 Da (m/z 247/249 in EI; m/z 248/250 in ESI). The disappearance of this doublet in product ions definitively indicates the loss of the bromine atom [1].

  • Thiophene-Bromine Cleavage: Under hard ionization (70 eV EI), the C-Br bond undergoes rapid homolytic cleavage to yield a stable thiophene-morpholine radical cation at m/z 168. This is the dominant pathway due to the resonance stabilization provided by the thiophene sulfur [4].

  • Morpholine Ring Opening: The morpholine ring is highly susceptible to cross-ring cleavage. Whether under EI or Collision-Induced Dissociation (CID), the ring frequently expels neutral formaldehyde (CH2O, -30 Da) or undergoes complete C-N bond cleavage to yield a highly stable morpholine iminium ion at m/z 86 [2][3].

Fragmentation_Pathways M_EI [M]•+ m/z 247 / 249 (GC-EI-MS) Frag_168 [M - Br]+ m/z 168 Thiophene-Morpholine Cation M_EI->Frag_168 Homolytic C-Br Cleavage -Br• (-79/81 Da) Frag_217 [M - CH2O]•+ m/z 217 / 219 Ring Opening M_EI->Frag_217 Morpholine Cleavage -CH2O (-30 Da) M_ESI [M+H]+ m/z 248 / 250 (LC-ESI-MS) M_ESI->Frag_168 CID -HBr (-80/82 Da) Frag_86 Morpholine Iminium m/z 86 M_ESI->Frag_86 CID (C-N Cleavage) Frag_138 [M - Br - CH2O]+ m/z 138 Frag_168->Frag_138 -CH2O (-30 Da)

Fig 1. Divergent MS fragmentation pathways of 2-Bromo-5-(morpholino)thiophene (Max Width: 760px).

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing between GC and LC platforms depends entirely on the analytical goal. GC-EI-MS is the gold standard for structural validation and library matching because 70 eV electron impact provides highly reproducible, extensive fragmentation. Conversely, LC-ESI-MS/MS is superior for trace quantification (e.g., pharmacokinetics or residual intermediate testing) because soft ionization preserves the precursor ion, allowing for targeted Selected Reaction Monitoring (SRM) [2].

Table 1: Performance Comparison for 2-Bromo-5-(morpholino)thiophene

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Application Structural elucidation, impurity profilingTrace quantification, high-throughput screening
Precursor Ion Radical Cation [M]∙+ (m/z 247/249)Protonated Adduct [M+H]+ (m/z 248/250)
Dominant Fragments m/z 168, m/z 217/219, m/z 138m/z 168, m/z 86
Sensitivity Limit ~10-50 ng/mL (Full Scan)~0.1-1 ng/mL (MRM Mode)
Sample Matrix Volatile organic solvents (EtOAc, Hexane)Aqueous/Organic mixtures (MeOH, MeCN, Water)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes specific causality for the chosen parameters and built-in quality control (QC) checks.

Protocol A: Structural Profiling via GC-EI-MS

Causality: The morpholine nitrogen makes this compound highly basic and prone to peak tailing in GC. A high split ratio and a deactivated liner are utilized to prevent column overloading and active site adsorption.

  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate to a final concentration of 10 µg/mL. QC Check: Ensure the solvent is anhydrous; water degrades the stationary phase and alters retention times.

  • Inlet Conditions: Inject 1.0 µL at 250°C using a split ratio of 20:1.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 3 min.

  • MS Acquisition:

    • Ion Source: 70 eV Electron Impact, Source Temp: 230°C.

    • Scan Range: m/z 50 to 350. QC Check: Verify the presence of the m/z 247/249 doublet at exactly a 1:1 ratio to confirm the intact brominated species before analyzing lower mass fragments [1].

Protocol B: Trace Quantification via LC-ESI-MS/MS

Causality: Morpholine has a pKa of ~8.3. Utilizing 0.1% Formic Acid in the mobile phase ensures >99% protonation of the nitrogen atom in solution, maximizing the [M+H]+ yield during electrospray ionization.

  • Sample Preparation: Dilute the sample in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 100 ng/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase (100 mm × 2.1 mm, 1.8 µm particle size) maintained at 40°C.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes at 0.4 mL/min.

  • MS/MS Acquisition (Positive ESI):

    • Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.

    • MRM Optimization: Isolate m/z 248 (for 79 Br) and m/z 250 (for 81 Br) in Q1. QC Check: Monitor the transition to m/z 168 to confirm the loss of HBr.

Quantitative Data Summary

For researchers building quantitative assays, Table 2 summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and characteristic EI fragments.

Table 2: Diagnostic Ions and Optimized MRM Transitions

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Diagnostic Value
GC-EI-MS 247 / 249 ( [M]∙+ )168Br (79/81 Da)70 eV (Fixed)Confirms Thiophene core
GC-EI-MS 247 / 249 ( [M]∙+ )217 / 219CH 2​ O (30 Da)70 eV (Fixed)Confirms Morpholine ring
LC-ESI-MS/MS 248 ( [M+H]+ , 79 Br)168HBr (80 Da)15 eVPrimary Quantifier (High abundance)
LC-ESI-MS/MS 250 ( [M+H]+ , 81 Br)168HBr (82 Da)15 eVIsotopic Qualifier
LC-ESI-MS/MS 248 ( [M+H]+ , 79 Br)86Thiophene-Br25 eVSecondary Qualifier (Morpholine Iminium)

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Available at:[Link]

  • Nitrogen-containing Cyclic Compounds as Iminium Ion Sources for Selected Reaction Monitoring Detection of Derivatized Analytes. PubMed. Available at:[Link]

  • Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation. Chinese Journal of Chemical Physics. Available at:[Link]

  • Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging. AIP Publishing. Available at:[Link]

Validation

Metrological Traceability and QC Standards for 2-Bromo-5-(morpholino)thiophene: A Comparative Guide

Introduction: The Metrological Imperative 2-Bromo-5-(morpholino)thiophene (CAS: 1622843-39-3) is a highly specialized halogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Imperative

2-Bromo-5-(morpholino)thiophene (CAS: 1622843-39-3) is a highly specialized halogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of kinase inhibitors and advanced agrochemicals[1].

From a Quality Control (QC) perspective, this molecule presents unique analytical challenges. The electron-rich thiophene ring is susceptible to oxidation, the morpholine nitrogen introduces pH-dependent basicity (pKa ~8.3), and the reactive C–Br bond is prone to photolytic cleavage or premature hydrolysis. Consequently, relying on uncharacterized technical-grade material for assay calibration can lead to catastrophic yield variations in downstream API synthesis. Establishing a robust metrological foundation using appropriate reference materials is not just a regulatory formality; it is a chemical necessity.

Comparative Analysis of Reference Materials

To ensure the integrity of analytical measurements, laboratories must choose the correct grade of reference material. The dictates the stringent requirements for Reference Material Producers (RMPs), ensuring that Certified Reference Materials (CRMs) possess metrological traceability and a defined measurement uncertainty[2].

Below is an objective comparison of the three primary tiers of reference materials used in the lifecycle of 2-Bromo-5-(morpholino)thiophene.

Table 1: Performance and Utility Comparison of QC Standards
ParameterISO 17034 Certified Reference Material (CRM)Analytical Standard GradeTechnical Grade (In-House Synthesis)
Purity Certification Absolute quantitative purity (e.g., 99.5% ± 0.2%) determined by qNMR or mass balance.Relative purity (e.g., ≥98%) based on HPLC area percent (a/a).Highly variable (85% - 95%); contains process impurities.
Uncertainty (U) Strictly defined with a 95% confidence interval ( k=2 ).Not formally determined; lacks statistical rigor.Unknown.
Metrological Traceability Unbroken chain to SI units (via National Metrology Institutes).Traceable only to the manufacturer's internal lot data.None.
Cost & Availability High cost; limited availability for niche intermediates.Moderate cost; readily available from commercial vendors.Low cost; synthesized in bulk.
Optimal Use Case Calibration of primary analytical equipment; method validation.Routine batch release; preparation of working standards.R&D synthesis; not suitable for quantitative QC.
The Traceability Hierarchy

To balance cost and compliance, laboratories typically purchase an ISO 17034 CRM to qualify a larger batch of high-purity Technical Grade material, thereby establishing an In-House Working Standard .

RM_Hierarchy SI SI Units (NMI) CRM Certified Reference Material (CRM) ISO 17034 Accredited SI->CRM Metrological Traceability WS Working Standard (Qualified In-House) CRM->WS Calibration / Qualification Tech Routine QC Samples (2-Bromo-5-(morpholino)thiophene) WS->Tech Batch Release Testing

Figure 1: Metrological traceability hierarchy for reference materials according to ISO 17034 standards.

Analytical Methodology: Self-Validating HPLC-UV/MS Protocol

As outlined in the , an analytical method must be proven "fit for purpose" through rigorous validation of its accuracy, precision, and specificity[3].

Causality Behind Experimental Choices
  • Mobile Phase pH & Column Selection: The morpholine moiety will exist in a partially ionized state at a neutral pH, leading to secondary interactions with residual silanols on standard silica columns (resulting in severe peak tailing). Solution: We utilize a high-pH compatible, end-capped C18 column paired with a 10 mM Ammonium Bicarbonate buffer (pH 9.0). This suppresses the ionization of the morpholine nitrogen, forcing the molecule into its neutral state for sharp, symmetrical peak elution.

  • Detection Strategy: The thiophene chromophore provides strong UV absorbance at 260 nm. For orthogonal specificity, we couple this with Mass Spectrometry (ESI+). The presence of the bromine atom yields a diagnostic 1:1 isotopic pattern (M and M+2 at m/z 248 and 250). This isotopic signature acts as an internal, self-validating check for peak purity—if the 1:1 ratio deviates across the peak, a co-eluting impurity is present.

  • Photolytic Protection: Due to the lability of the C-Br bond, all standard preparations must be conducted in actinic (amber) glassware.

Step-by-Step Protocol

Step 1: Preparation of the CRM Anchor

  • Accurately weigh 10.0 mg of the ISO 17034 CRM 2-Bromo-5-(morpholino)thiophene into a 100 mL amber volumetric flask.

  • Dissolve and make up to volume with HPLC-grade Acetonitrile to yield a 100 µg/mL stock solution. Store at 2–8°C.

Step 2: System Suitability Test (SST) - The Self-Validating Gate

  • Inject the 100 µg/mL standard six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Peak Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

  • Logic: The SST proves the chromatographic system is equilibrated and capable of precise quantitation before any unknown samples are analyzed. If the SST fails, the run halts automatically.

Step 3: Sample Analysis via Bracketing

  • Prepare the In-House Working Standard or unknown batch sample at a nominal concentration of 100 µg/mL.

  • Inject the sequence using a bracketing strategy: [Blank] -> [SST/CRM x6] ->[Sample 1-5] -> [CRM Check] -> [Sample 6-10] -> [CRM Check].

  • Logic: Bracketing ensures that any instrumental drift over the course of the run is detected and accounted for, ensuring continuous validation of the assay.

Workflow Prep Sample & CRM Prep (Amber Glassware) SST System Suitability (RSD < 2.0%, Tf < 1.5) Prep->SST SST->Prep Fail (Investigate) Run HPLC-UV/MS Analysis (pH 9.0 Buffer) SST->Run Pass Data ICH Q2(R2) Evaluation (Assay & Purity) Run->Data

Figure 2: Self-validating HPLC-UV/MS analytical workflow incorporating System Suitability Testing.

Experimental Validation Data

To demonstrate the method's capability to accurately quantify 2-Bromo-5-(morpholino)thiophene against the CRM, a full validation was executed in accordance with ICH Q2(R2) guidelines[4]. The results confirm that the high-pH chromatography resolves the peak tailing issue, providing exceptional linearity and precision.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at the retention time of the analyte.MS isotopic pattern (1:1 at m/z 248/250) confirmed pure.Pass
Linearity R2≥0.999 over 50% to 150% of nominal concentration. R2=0.9998 (Range: 50 – 150 µg/mL).Pass
Method Precision (Repeatability) %RSD ≤2.0% for 6 independent preparations.%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels.99.4% – 100.6%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 .0.5 µg/mL (S/N = 14)Pass

Conclusion

For reactive intermediates like 2-Bromo-5-(morpholino)thiophene, the analytical data is only as reliable as the reference material it is measured against. By anchoring routine QC testing to an ISO 17034 Certified Reference Material and employing a chemically logical, self-validating HPLC-UV/MS method (accounting for morpholine basicity and thiophene stability), laboratories can ensure ICH Q2(R2) compliance. This framework eliminates downstream synthetic failures caused by undetected impurities, ultimately accelerating drug development timelines.

References

  • National Association of Testing Authorities (NATA). "Reference Materials Producers (ISO 17034) Accreditation." NATA, 2024. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Multidisciplinary Guidelines, 2024. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-Bromo-5-(morpholino)thiophene and Its Analogs

This guide provides an in-depth comparison of analytical techniques for the elemental analysis of 2-Bromo-5-(morpholino)thiophene, a heterocyclic compound of interest in pharmaceutical research and drug development. Ensu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical techniques for the elemental analysis of 2-Bromo-5-(morpholino)thiophene, a heterocyclic compound of interest in pharmaceutical research and drug development. Ensuring the elemental purity and composition of such molecules is a critical aspect of quality control and regulatory compliance. This document offers a practical framework for researchers, scientists, and drug development professionals to select the most appropriate analytical methodology for their needs, balancing accuracy, precision, and efficiency.

The Critical Role of Elemental Analysis

In the pharmaceutical industry, the precise determination of the elemental composition of an active pharmaceutical ingredient (API) or intermediate is paramount. It serves to confirm the molecular structure, assess purity, and identify potential contaminants.[1] For a halogenated and sulfur-containing molecule like 2-Bromo-5-(morpholino)thiophene, accurate quantification of carbon, hydrogen, nitrogen, sulfur, and bromine is essential for verifying its stoichiometric integrity.

Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. For 2-Bromo-5-(morpholino)thiophene, the molecular formula is C₈H₁₀BrNOS.[2] Based on the atomic weights of the constituent elements, the theoretical elemental percentages are calculated as follows:

Table 1: Theoretical Elemental Composition of 2-Bromo-5-(morpholino)thiophene (C₈H₁₀BrNOS)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011896.08838.72
Hydrogen (H)1.0081010.0804.06
Bromine (Br)79.904179.90432.20
Nitrogen (N)14.007114.0075.64
Oxygen (O)15.999115.9996.45
Sulfur (S)32.065132.06512.92
Total 248.143 100.00

Benchmarking Analytical Techniques

The benchmark for the elemental analysis of halogenated organic compounds is Combustion Ion Chromatography (CIC) . This technique offers a direct and robust method for the simultaneous determination of halogens and sulfur. However, other techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) , Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , and X-Ray Fluorescence (XRF) can also be employed, each with its own set of advantages and limitations.

As specific experimental data for 2-Bromo-5-(morpholino)thiophene is not publicly available, this guide will utilize data for a structurally similar compound, 2-Bromo-5-chlorothiophene (C₄H₂BrClS), to provide a realistic comparison of expected performance.

Table 2: Comparison of Analytical Techniques for Halogenated Thiophene Analysis

TechniquePrincipleSample PreparationAnalytes DeterminedProsCons
Combustion Ion Chromatography (CIC) Combustion of the sample to convert halogens and sulfur to their respective ions, followed by separation and detection using ion chromatography.Minimal; direct analysis of solid or liquid samples.Br, S (and other halogens simultaneously)High accuracy and precision for halogens and sulfur.[3][4] Fully automated systems are available.[5] Established standard methods (e.g., ASTM D7359).[5]Destructive to the sample.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atomization and excitation of the sample in an argon plasma, followed by detection of emitted light at element-specific wavelengths.Requires complete digestion of the organic matrix, often using strong acids and microwave assistance.[6][7]Br, S, and a wide range of other elements.Multi-elemental analysis capabilities. Good for screening for a wide range of elemental impurities.Complex sample preparation can introduce errors.[6] Less sensitive for halogens compared to CIC.[8][9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in an argon plasma, followed by separation and detection of ions based on their mass-to-charge ratio.Similar to ICP-OES, requires complete digestion of the organic matrix.[7][10]Br, S, and a wide range of other elements at trace levels.Extremely high sensitivity, ideal for trace elemental impurity analysis.More susceptible to matrix effects from complex organic samples.[11] Sample preparation is complex and can be a source of contamination.[10]
X-Ray Fluorescence (XRF) Excitation of core electrons by X-rays, followed by detection of the emitted fluorescent X-rays characteristic of each element.Minimal to none; direct analysis of solid or liquid samples.Br, S, and other elements (typically heavier than sodium).Non-destructive technique.[5] Rapid screening tool.[12] Simple sample preparation.[12]Lower sensitivity compared to other techniques, especially for lighter elements.[1] Matrix effects can be significant.

Experimental Protocol: Combustion Ion Chromatography (CIC)

This protocol is based on established standard methods such as ASTM D7359 for the analysis of halogens and sulfur in organic matrices.[5]

Objective: To determine the bromine and sulfur content in a thiophene derivative.

Instrumentation:

  • Combustion IC system (e.g., Metrohm CIC system or equivalent)

  • Autosampler for solid or liquid samples

  • Ion chromatograph with a conductivity detector

Reagents and Materials:

  • High-purity oxygen and argon

  • Deionized water (18.2 MΩ·cm)

  • Hydrogen peroxide (30%), for sulfur analysis

  • Certified reference materials for calibration (e.g., S-benzyl thiouronium chloride)

  • Quartz combustion boats

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a quartz combustion boat.

    • For liquid samples, an appropriate volume is injected directly by the autosampler.

  • Combustion:

    • The sample boat is introduced into the combustion furnace.

    • The sample undergoes pyrolysis in an argon atmosphere, followed by complete oxidation in an oxygen-rich environment at approximately 1000°C.

    • Halogens are converted to hydrogen halides (HBr) and sulfur to sulfur dioxide (SO₂).

  • Absorption:

    • The combustion gases are transferred to an absorption module.

    • The gases are bubbled through an absorption solution (typically deionized water for halogens, or a dilute hydrogen peroxide solution for simultaneous sulfur analysis to oxidize SO₂ to sulfate).

  • Ion Chromatography Analysis:

    • A defined volume of the absorption solution is automatically injected into the ion chromatograph.

    • Anion-exchange chromatography separates the bromide and sulfate ions.

    • The separated ions are detected by a conductivity detector.

  • Quantification:

    • The concentration of bromide and sulfate is determined by comparing the peak areas to a calibration curve generated from certified reference materials.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[12]

Workflow and Data Interpretation

The following diagram illustrates the typical workflow for elemental analysis by Combustion Ion Chromatography.

CIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample (1-5 mg) combustion Combustion (1000°C in O2) weigh->combustion absorption Gas Absorption (H2O/H2O2) combustion->absorption ic Ion Chromatography absorption->ic detection Conductivity Detection ic->detection quant Quantification vs. Standards detection->quant report Report Generation quant->report

Caption: Workflow for Elemental Analysis by Combustion Ion Chromatography.

Causality and Trustworthiness in Method Selection

The choice of Combustion Ion Chromatography as the benchmark method is rooted in its fundamental design, which directly addresses the challenges of analyzing halogenated organic compounds. The complete combustion of the sample ensures that all bromine and sulfur are converted to a detectable ionic form, minimizing matrix effects that can plague other techniques. This direct conversion and subsequent specific detection by ion chromatography provide a high degree of trustworthiness in the results.

For alternative methods like ICP-OES and ICP-MS, the necessity of complete sample digestion introduces a critical step where errors can occur. Incomplete digestion can lead to inaccurate and imprecise results. While these techniques are powerful for multi-element screening, their application for the primary elemental composition of a halogenated organic compound requires rigorous validation of the digestion procedure.

XRF, while offering the advantage of being non-destructive and requiring minimal sample preparation, generally lacks the sensitivity and accuracy of CIC for the precise quantification of elemental composition in pharmaceutical applications.[5][12] It is, however, a valuable tool for rapid screening and confirmation of the presence of key elements.

Conclusion

For the definitive elemental analysis of 2-Bromo-5-(morpholino)thiophene and similar halogenated heterocyclic compounds, Combustion Ion Chromatography stands out as the most reliable and accurate method. Its ability to directly analyze the sample with minimal preparation, coupled with the high specificity of ion chromatography, ensures trustworthy and precise results that meet the stringent requirements of the pharmaceutical industry. While alternative techniques like ICP-OES/MS and XRF have their place in elemental analysis, particularly for screening and trace impurity determination, CIC remains the gold standard for establishing the primary elemental composition of such challenging organic molecules. The adoption of a validated CIC method provides a self-validating system for ensuring the quality and integrity of these critical pharmaceutical compounds.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 9023: Extractable Organic Halides (EOX) in Solids. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Drawell. (2024, December 11). ICP-MS Sample Preparation - What You Need to Know. Retrieved from [Link]

  • Center for Applied Isotope Studies, University of Georgia. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chlorothiophene. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 10). Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2014, July 7). Determination of Halogens and Sulphur in Complex Matrices. Retrieved from [Link]

  • PubMed. (2009, April 15). Inter-laboratory Comparison of Elemental Analysis and Gas chromatography/combustion/isotope Ratio Mass Spectrometry. II. Delta15N Measurements of Selected Compounds for the Development of an Isotopic Grob Test. Retrieved from [Link]

  • LCGC International. (2019, November 15). Sulphur and Halide Determination by Combustion Ion Chromatography. Retrieved from [Link]

  • MDPI. (2016, June 28). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. Retrieved from [Link]

  • AZoM. (2024, October 30). ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. Retrieved from [Link]

  • Analytik Jena. (2022, October 11). Opportunities of Overall Halogen Determination. Retrieved from [Link]

  • HORIBA. (n.d.). ICP-OES, ICP-MS and AAS Techniques Compared. Retrieved from [Link]

  • LCGC International. (2024, August 7). Advancing Pharmaceutical Analysis with Ion Chromatography. Retrieved from [Link]

Sources

Validation

UV-Vis Absorption Spectra Comparison of Substituted Bromothiophenes: A Technical Guide

Substituted bromothiophenes are indispensable building blocks in the synthesis of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients. The photophysical properties o...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted bromothiophenes are indispensable building blocks in the synthesis of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients. The photophysical properties of these molecules—specifically their π→π∗ transitions and HOMO-LUMO energy gaps—are highly sensitive to the position of the bromine atom and the presence of auxiliary substituents (e.g., alkyl chains, secondary halogens, or extended conjugated networks).

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectra of various bromothiophene derivatives, detailing the mechanistic causality behind their optical behavior and providing self-validating experimental protocols for accurate spectroscopic characterization.

Mechanistic Causality: Substituent Effects on Optical Properties

The baseline UV-Vis absorption of an unsubstituted thiophene ring occurs deep in the ultraviolet region. When a bromine atom is introduced, two competing electronic effects alter the molecule's photophysics:

  • Inductive Effect (Electron-Withdrawing): The high electronegativity of bromine lowers the electron density of the thiophene ring, stabilizing the HOMO.

  • Resonance Effect (Electron-Donating): The lone pairs on the bromine atom can participate in the π -system, slightly extending conjugation and reducing the HOMO-LUMO gap.

Monomeric Bromothiophenes

In simple monomers like 2-bromothiophene and 3-bromothiophene , the heavy-atom effect of bromine induces a distinct absorption band in the near-UV region. 2-Bromothiophene exhibits a strong π→π∗ transition with a λmax​ at approximately 236 nm[1]. Gas-phase and solution studies of both 2-bromo- and 3-bromothiophene consistently show intense absorption bands centered between 230–240 nm[2]. While their optical absorption profiles are nearly identical, their chemical reactivity differs vastly; 2-bromothiophene is highly reactive toward cross-coupling, whereas 3-bromothiophene is often utilized to synthesize poly(3-bromothiophene) via oxidative polymerization[3].

Alkyl-Substituted Bromothiophenes

The addition of alkyl chains (e.g., hexyl or 2-ethylhexyl groups) introduces steric hindrance but also acts as a weak inductive electron donor. For instance, 2-bromo-5-(2-ethylhexyl)thiophene exhibits a slight bathochromic (red) shift, with its absorption maximum shifting to the 240–260 nm range[4]. This shift is a direct result of the alkyl group destabilizing the HOMO, thereby narrowing the optical bandgap.

Polymeric Bromothiophenes

When bromothiophenes are polymerized, the extended π -conjugation along the polymer backbone causes a massive bathochromic shift into the visible spectrum. Poly(3-bromothiophene) (PTBr) exhibits a maximum absorption peak around 380 nm to 398 nm[5][6]. If the bromine is replaced by an alkyl chain prior to polymerization to form Poly(3-hexylthiophene) (P3HT) , the resulting highly regioregular polymer backbone allows for superior π−π stacking, pushing the solution-state absorption maximum to approximately 445 nm, and even further into the 520–550 nm range in solid-state films[7].

SubstituentEffects T Thiophene Core (Base π-π* Transition) Br2 2-Bromothiophene Inductive Withdrawing λmax ~236 nm T->Br2 Halogenation (C2) Br3 3-Bromothiophene Altered Symmetry λmax ~230-240 nm T->Br3 Halogenation (C3) Alkyl Alkyl-Bromothiophenes (e.g., 2-bromo-5-alkyl) Steric + Donating λmax ~240-260 nm Br3->Alkyl Alkylation PolyBr Poly(3-bromothiophene) Extended Conjugation λmax ~380-398 nm Br3->PolyBr Oxidative Polymerization PolyAlkyl Poly(3-hexylthiophene) Highly Regioregular λmax ~445 nm (Solution) Alkyl->PolyAlkyl Cross-Coupling

Diagram 1: Substituent effects on the UV-Vis absorption pathways of bromothiophenes.

Quantitative Data Comparison

The following table synthesizes the optical performance data of key bromothiophene derivatives.

CompoundSubstituent Profile λmax​ (Solution)Optical Bandgap ( Eg​ )Key Photophysical Characteristics
2-Bromothiophene Halogen (C2)~236 nm[1]> 4.5 eVStrong π→π∗ transition; highly reactive precursor.
3-Bromothiophene Halogen (C3)~230–240 nm[2]> 4.5 eVAdsorbs to metal surfaces primarily via sulfur[3].
2-Bromo-5-(2-ethylhexyl)thiophene Halogen (C2) + Alkyl (C5)~240–260 nm[4]~ 4.2 eVSlight bathochromic shift due to alkyl electron donation.
Poly(3-bromothiophene) (PTBr) Conjugated Polymer~380–398 nm[5][6]~ 2.38 eV[5]Steric hindrance from Br limits backbone planarity.
Poly(3-hexylthiophene) (P3HT) Conjugated Polymer~445 nm[7]~ 1.90 eVHighly regioregular; massive red-shift; standard OPV donor.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure scientific integrity and reproducibility, the UV-Vis characterization of bromothiophenes must account for solvent cutoff wavelengths. Crucial Causality Note: Monomeric bromothiophenes absorb around 236 nm. Therefore, standard solvents like chloroform (UV cutoff ~245 nm) will obscure the monomeric peak. Cyclohexane (UV cutoff ~210 nm) must be used for monomers, whereas chloroform is acceptable for polymeric derivatives (absorbing >350 nm)[4]. Furthermore, standard glass cuvettes absorb UV light below 300 nm; high-purity quartz cuvettes are mandatory.

Step-by-Step Methodology
  • Sample Preparation & Concentration Optimization:

    • For Monomers: Dissolve the bromothiophene derivative in anhydrous cyclohexane to achieve a concentration of 10−4 to 10−5 M[4]. This ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1–1.0 A), strictly obeying the Beer-Lambert law.

    • For Polymers: Dissolve PTBr or P3HT in chloroform at a concentration of ~10 µg/mL.

  • Baseline Correction (Self-Validation Step):

    • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.

    • Place them in the reference and sample holders of a dual-beam UV-Vis spectrophotometer.

    • Run a baseline scan from 200 nm to 800 nm to zero the instrument and validate that the cuvettes are optically matched.

  • Spectral Acquisition:

    • Replace the solvent in the sample cuvette with the prepared bromothiophene solution.

    • Scan the sample over the 200–800 nm range.

    • Quality Control: If the absorbance exceeds 1.5, dilute the sample quantitatively and rescan to prevent detector saturation and photometric errors.

  • Data Analysis:

    • Identify the λmax​ for the π→π∗ transition.

    • Calculate the molar absorptivity ( ϵ ) using A=ϵ⋅c⋅l .

    • For polymers, determine the optical bandgap ( Eg​ ) from the onset wavelength ( λonset​ ) using the Tauc equation: Eg​=1240/λonset​ .

UVVisProtocol Prep Sample Preparation Dilute to 10⁻⁴ - 10⁻⁵ M Use Cyclohexane for Monomers Blank Baseline Correction Record pure solvent in Quartz Cuvettes Prep->Blank Measure Spectral Acquisition Scan 200-800 nm Dual-beam Spectrophotometer Blank->Measure Analyze Data Analysis Determine λmax & ε Calculate Optical Bandgap Measure->Analyze

Diagram 2: Self-validating UV-Vis spectroscopy workflow for bromothiophene derivatives.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 2-Bromo-5-(morpholino)thiophene

Executive Summary & Chemical Profile 2-Bromo-5-(morpholino)thiophene (CAS: 1622843-39-3) is a highly valuable synthetic intermediate. The morpholinothiophene scaffold is recognized as a "privileged structure" in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Bromo-5-(morpholino)thiophene (CAS: 1622843-39-3) is a highly valuable synthetic intermediate. The morpholinothiophene scaffold is recognized as a "privileged structure" in modern drug discovery, frequently utilized in the development of novel antitubercular agents (e.g., targeting QcrB) and advanced anticancer therapeutics[1][2].

However, handling this compound requires stringent, self-validating safety protocols. The molecule combines the reactive, potentially toxic nature of a halogenated thiophene with the corrosive and basic properties of a morpholine ring[3][4]. As an Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide you with the mechanistic causality behind each safety requirement, ensuring your laboratory operations remain both efficient and secure.

Hazard Assessment & Causality

Understanding the structural components of 2-Bromo-5-(morpholino)thiophene is critical for risk mitigation. The hazards are not arbitrary; they are directly linked to the molecule's functional groups:

  • Bromothiophene Moiety: Halogenated thiophenes are highly lipophilic, facilitating rapid absorption through biological membranes. They are acutely toxic if swallowed or inhaled and can act as dangerous alkylating agents. Upon thermal decomposition or exposure to extreme heat, they release highly toxic hydrogen bromide (HBr) and sulfur oxides (SOx)[4][5].

  • Morpholine Moiety: Morpholine derivatives act as organic bases. They are highly irritating and corrosive to mucous membranes and the respiratory tract[3][6]. The secondary amine-derived structure facilitates rapid dermal penetration, meaning severe systemic toxicity can occur rapidly via skin contact[7][8].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / Details
CAS Number 1622843-39-3[9]
Molecular Weight 248.14 g/mol [9]
Storage Conditions Sealed in dry, dark conditions at 2-8°C[9]
Acute Toxicity Fatal/Toxic if swallowed, inhaled, or in contact with skin[4][10]
Corrosivity Causes severe skin burns and serious, irreversible eye damage[3][7]
Flammability Combustible/Flammable liquid and vapor profile[4][7]

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific permeation and degradation rates of the chemical's functional groups.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired EquipmentCausality & Field Insight
Eye/Face Snug-fitting chemical safety goggles AND a full-face shield.Morpholine derivatives cause irreversible eye damage and necrosis[7]. A face shield prevents catastrophic splash injuries during pressurized reactions or quenching.
Skin/Body Flame-resistant (FR) lab coat and a chemical-resistant apron.Bromothiophenes can be flammable and release explosive vapors[4]. FR clothing prevents ignition during accidental spills near heat sources.
Hands Double-gloving: Inner disposable nitrile (4 mil) + Outer heavy-duty Butyl rubber or Neoprene gloves.Critical Insight: Morpholine rapidly permeates standard thin latex or nitrile[3][8]. Butyl rubber provides a superior, self-validating barrier against basic organic amines and halogenated solvents.
Respiratory NIOSH-approved respirator with an ABEK (organic vapor/acid gas) cartridge[11].Required if handling outside a fume hood or during a spill. Protects against both the alkaline morpholine vapors and acidic decomposition products (HBr, SOx)[4][11].

Operational Workflow & Experimental Protocol

When utilizing 2-Bromo-5-(morpholino)thiophene in synthetic workflows (e.g., cross-coupling reactions to build antitubercular libraries[1]), strict environmental controls must be maintained to prevent degradation and exposure.

Step-by-Step Handling Protocol:

  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of at least 100-120 feet per minute (fpm). Clear the hood of incompatible materials (strong oxidizing agents, strong acids)[5][12].

  • Temperature Equilibration: Retrieve the compound from 2-8°C storage[9]. Allow the sealed container to reach room temperature inside a desiccator before opening. Causality: This prevents atmospheric moisture condensation, which can degrade the moisture-sensitive thiophene ring.

  • Weighing and Transfer: Use anti-static spatulas. Weigh the material directly inside the fume hood using a draft-shielded analytical balance.

  • Reaction Setup: Purge the reaction vessel with an inert gas (Argon or Nitrogen). Bromothiophenes are prone to oxidation and side-reactions under atmospheric conditions[5].

  • Post-Reaction Quenching: Quench the reaction slowly at 0°C. Causality: Do not use vigorous aqueous acids immediately, as the morpholine moiety will undergo rapid, highly exothermic protonation.

HandlingWorkflow N1 1. Pre-Operation Verify Fume Hood & Don PPE N2 2. Weighing & Transfer Equilibrate from 2-8°C, Use Anti-static Tools N1->N2 N3 3. Reaction Setup Inert Atmosphere (Ar/N2) N2->N3 N4 4. Post-Reaction Controlled Quench at 0°C N3->N4

Figure 1: Standard workflow for handling 2-Bromo-5-(morpholino)thiophene safely.

Spill Management & Disposal Plan

A spill of a morpholino-thiophene derivative constitutes a hazardous materials incident due to its dual toxicity and corrosivity[10][13].

Emergency Spill Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Extinguish all open flames and remove ignition sources, as vapors may form explosive mixtures with air[4][6].

  • Don Emergency PPE: Spill responders must wear full-face respirators with ABEK cartridges and heavy-duty butyl rubber gloves[11].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Crucial Causality: Never use combustible materials like sawdust, as the reactive bromothiophene can trigger ignition[4].

  • Neutralization and Collection: Carefully sweep the absorbed mixture using non-sparking tools[3][10] into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container clearly as "Hazardous Halogenated Organic Waste - Corrosive/Toxic". Do not flush any residue down the drain, as these compounds are highly toxic to aquatic life[7][13]. Transfer to a licensed hazardous waste disposal facility.

SpillResponse S1 Identify Spill & Evacuate Area S2 Don Emergency PPE (Respirator, Butyl Gloves) S1->S2 S3 Contain Spill (Inert Absorbent/Sand) S2->S3 S4 Neutralize & Collect (Hazardous Waste Bin) S3->S4

Figure 2: Emergency spill response and containment protocol for hazardous materials.

References

  • [9] ChemScene. 2-Bromo-5-(morpholino)thiophene Product Information.9

  • [3] Penta Chemicals. SAFETY DATA SHEET: Morpholine.3

  • [7] Redox. Safety Data Sheet: Morpholine.7

  • [13] CDH Fine Chemical. MATERIAL SAFETY DATA SHEET: Morpholine.13

  • [6] Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine.6

  • [8] Carl ROTH. Safety Data Sheet: Morpholine.8

  • [4] Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Bromothiophene.4

  • [5] Fisher Scientific. SAFETY DATA SHEET: 2-Bromothiophene.5

  • [12] Fisher Scientific. SAFETY DATA SHEET: 2-Acetyl-5-bromothiophene.12

  • [10] Fisher Scientific. SAFETY DATA SHEET: 3-Bromothiophene.10

  • [11] MilliporeSigma. 2-Bromothiophene Safety Information.11

  • [1] PMC. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB.1

  • [2] Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.2

Sources

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